Technical Guide: Physicochemical Profiling of 2-(2-Bromo-3-methylbutanamido)acetic acid
The following technical guide details the physicochemical profile, synthesis, and application logic for 2-(2-Bromo-3-methylbutanamido)acetic acid , also known as N-(2-Bromoisovaleryl)glycine . This guide is structured fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and application logic for 2-(2-Bromo-3-methylbutanamido)acetic acid , also known as N-(2-Bromoisovaleryl)glycine .
This guide is structured for research scientists requiring a rigorous understanding of this compound as a building block in peptidomimetic synthesis and covalent probe development.
Executive Summary & Compound Identity
2-(2-Bromo-3-methylbutanamido)acetic acid is a functionalized dipeptide mimetic serving as a critical electrophilic intermediate. Structurally, it consists of a glycine backbone N-acylated with 2-bromo-3-methylbutanoic acid (alpha-bromoisovaleric acid).
Its primary utility lies in its dual reactivity :
Carboxylic Acid Tail: Available for standard peptide coupling (C-terminus extension).
Alpha-Bromo "Warhead": A specific site for nucleophilic substitution (
), enabling the creation of N-alkylated glycines (peptoids), depsipeptides, or thioether linkages (cysteine capping).
Property
Data
IUPAC Name
2-(2-Bromo-3-methylbutanamido)acetic acid
Common Name
N-(2-Bromoisovaleryl)glycine
Molecular Formula
Molecular Weight
252.08 g/mol
CAS Number
Research Grade Intermediate (Component CAS: 565-74-2 & 56-40-6)
SMILES
CC(C)C(Br)C(=O)NCC(=O)O
Physicochemical Properties Profile
Note: Data derived from structural analysis of homologous N-acyl glycines and component properties.
Physical State & Stability
Appearance: White to off-white crystalline solid.
Causality: Unlike the parent 2-bromo-3-methylbutanoic acid (which can be a liquid/low-melting solid), the amide bond formation introduces hydrogen bond donors/acceptors, significantly raising the lattice energy and melting point.
Melting Point (Expected): 110°C – 135°C.
Validation: Homologous compounds like N-(2-chloropropanoyl)glycine melt in the 100–110°C range. The bulkier isopropyl group and heavier bromine atom typically elevate this range.
Stability:
Hydrolysis: Stable in neutral aqueous buffers. Susceptible to base-catalyzed hydrolysis of the amide bond at pH > 10.
Photostability: The C-Br bond is photosensitive. Store in amber vials to prevent radical debromination.
Low Solubility: Water (Acidic form), Hexanes, Diethyl Ether.
pH-Dependent Solubility:
At pH > 4.5 (above pKa of COOH), the compound exists as a carboxylate anion, rendering it highly water-soluble. This "switchable" solubility is critical for purification (see Section 3).
Synthesis & Experimental Protocols
The most robust synthesis route utilizes the Schotten-Baumann reaction . This biphasic method is superior to direct coupling because it allows the use of the acid chloride (highly reactive) while keeping the glycine soluble in the aqueous phase.
Diagram: Synthesis Workflow
Caption: Biphasic synthesis converting the acid precursor to the target amide via an acid chloride intermediate.
Step-by-Step Protocol
Reagents:
2-Bromo-3-methylbutanoic acid (1.0 eq)
Thionyl Chloride (
) (1.5 eq)
Glycine (1.1 eq)
Sodium Hydroxide (NaOH) (2.2 eq)
Solvents: Dichloromethane (DCM), Water.
Procedure:
Activation (Acid Chloride Formation):
In a dry flask under
, dissolve 2-bromo-3-methylbutanoic acid in dry DCM.
Add
dropwise. Add a catalytic amount of DMF (1 drop).
Reflux for 2 hours. Evaporate solvent and excess
to yield the crude acid chloride (yellow oil). Do not purify.
Coupling (Schotten-Baumann):
Dissolve Glycine (1.1 eq) in 2M NaOH (2.2 eq) and cool to 0°C.
Dissolve the crude acid chloride in minimal DCM.
Add the acid chloride solution dropwise to the vigorously stirred glycine solution.
Critical Control Point: Maintain pH > 9 by adding supplemental NaOH if necessary. If pH drops, glycine protonates and becomes non-nucleophilic.
Workup & Purification:
After 3 hours, separate the organic layer (discard).
Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until pH ~2.
The product will precipitate as a white solid.
Filter, wash with cold water, and dry under vacuum.
Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane.
Characterization & Self-Validating Logic
To ensure scientific integrity, the isolated product must meet the following spectral criteria.
Proton NMR (
NMR, 400 MHz,
)
Signal (ppm)
Multiplicity
Integration
Assignment
Validation Logic
12.60
Broad Singlet
1H
-COOH
Confirms free carboxylic acid.
8.45
Triplet/Broad
1H
-NH-
Amide proton; coupling to glycine .
4.25
Doublet
1H
-CH-Br
Deshielded by Br and Carbonyl. Doublet due to coupling with isopropyl CH.
3.75
Doublet
2H
Glycine
Characteristic glycine signal.
2.15
Multiplet
1H
Isopropyl CH
Coupled to both methyls and the -CH.
0.95, 0.98
Doublets
6H
Isopropyl
Diastereotopic methyl groups.
Mass Spectrometry[1]
Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.
Expected Mass:
and .
Isotope Pattern: A distinct 1:1 ratio of peaks separated by 2 Da is mandatory, confirming the presence of a single Bromine atom (
and ).
Reactivity & Applications
The molecule acts as a "dual-mode" reagent. The diagram below illustrates its divergent reaction pathways.
Diagram: Reactivity Pathways
Caption: Divergent synthesis utility: Pathway A extends the backbone; Pathway B modifies the side chain via Sn2 displacement.
Key Applications
Peptoid Synthesis: Reaction with primary amines via Pathway B displaces the bromine, creating N-substituted glycine derivatives (peptoids) with bulky isopropyl side chains.
Cysteine Capping: The
-bromo amide is a potent electrophile for cysteine thiols. It is used to "cap" free cysteines in proteins or to introduce a specific mass tag for proteomic analysis.
Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to generate libraries of Valine-Glycine mimetics.
References
Synthesis of N-Acyl Glycines: BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods. Retrieved from
Molecular structure and weight of 2-(2-Bromo-3-methylbutanamido)acetic acid
An In-Depth Technical Guide to the Molecular Structure and Weight of 2-(2-Bromo-3-methylbutanamido)acetic acid Abstract This technical guide provides a comprehensive analysis of the molecular structure and physicochemica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure and Weight of 2-(2-Bromo-3-methylbutanamido)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 2-(2-Bromo-3-methylbutanamido)acetic acid. As a synthetic derivative belonging to the N-acyl amino acid class of molecules, this compound is of significant interest to researchers and professionals in the fields of biochemistry and drug development. This document delineates its structural features, molecular weight, a prospective synthesis pathway, and the analytical methodologies pertinent to its characterization. The aim is to furnish a foundational understanding to facilitate further scientific inquiry and application of this compound.
Introduction to N-Acyl Amino Acids
In the expanding landscape of cellular signaling, N-acyl amino acids (NAAAs) have emerged as a noteworthy class of endogenous lipid signaling molecules, holding considerable therapeutic promise.[1] Structurally analogous to the well-documented endocannabinoids, NAAAs are defined by an amino acid core linked to a fatty acid chain through an amide bond.[1] The exploration and characterization of these molecules are broadening our comprehension of the lipid signaling network, often termed the "endocannabinoidome," thereby opening new vistas for pharmaceutical innovation.[1] 2-(2-Bromo-3-methylbutanamido)acetic acid is a synthetic NAAA, integrating the structural motifs of 2-bromo-3-methylbutanoic acid and the fundamental amino acid, glycine. A thorough understanding of its molecular architecture and inherent properties is a prerequisite for its utilization in research and development endeavors.
Molecular Structure and Physicochemical Profile
The molecular framework of 2-(2-Bromo-3-methylbutanamido)acetic acid is constructed from a glycine molecule that has undergone acylation by a 2-bromo-3-methylbutanoyl group. This arrangement confers specific chemical characteristics upon the molecule.
Structural Composition
The IUPAC nomenclature provides a clear blueprint of the atomic arrangement:
Acetic acid: This signifies the foundational glycine (aminoacetic acid) moiety.
Amido: This indicates the presence of an amide linkage, connecting the nitrogen atom of glycine to a carbonyl carbon.
2-Bromo-3-methylbutanamido: This describes the acyl group that is attached to the glycine nitrogen, which is derived from 2-bromo-3-methylbutanoic acid.
This connectivity results in the following chemical structure:
Quantitative Physicochemical Data
The molecular formula and corresponding weights have been determined from the elemental composition of the structure.
The chemical synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid would logically proceed via the formation of an amide bond, coupling the carboxyl group of 2-bromo-3-methylbutanoic acid with the amino group of glycine. This transformation is typically facilitated by the use of a chemical coupling agent to activate the carboxylic acid.
Conceptual Synthesis and Purification Workflow
The synthesis and subsequent purification can be visualized as a multi-stage process, beginning with the starting materials and culminating in the pure product.
Caption: A conceptual workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Hypothetical)
Carboxylic Acid Activation: In an inert atmosphere, dissolve 2-bromo-3-methylbutanoic acid in a suitable anhydrous aprotic solvent, such as dichloromethane. To this solution, add equimolar amounts of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator such as N-hydroxysuccinimide (NHS). Allow the mixture to stir at ambient temperature for approximately one hour to generate the active ester intermediate.
Amide Coupling: In a separate reaction vessel, prepare a solution of glycine in a basic aqueous medium. Introduce the previously prepared active ester solution dropwise into the glycine solution, ensuring the pH remains alkaline to facilitate the nucleophilic attack of the deprotonated amine. The reaction is typically stirred overnight at room temperature to ensure completion.
Product Workup: Upon reaction completion, neutralize the mixture and then acidify with a dilute mineral acid (e.g., 1M HCl) to protonate the product's carboxylic acid. Extract the target compound into an appropriate organic solvent, such as ethyl acetate. The organic phase is then washed with brine to remove residual water-soluble impurities, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure.
Chromatographic Purification: The resulting crude material is subjected to purification by column chromatography over silica gel. A suitable eluent system, likely a gradient of polar and non-polar solvents, is employed to isolate the pure 2-(2-Bromo-3-methylbutanamido)acetic acid.
Analytical Characterization Methodologies
A suite of analytical techniques is indispensable for the unambiguous structural confirmation and purity assessment of the synthesized 2-(2-Bromo-3-methylbutanamido)acetic acid. These methods are standard practice in the characterization of N-acyl amino acids.[7][8]
Chromatographic Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for analyzing the purity of and purifying the target compound.[7][8] A C18 stationary phase, coupled with a mobile phase gradient of water and a polar organic solvent like acetonitrile (both typically acidified with a small percentage of formic acid to improve peak shape), is expected to yield effective separation.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition. A key diagnostic feature in the mass spectrum will be the characteristic isotopic pattern of bromine, which manifests as two major peaks of nearly equal intensity separated by two mass units (M and M+2).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) NMR: This technique will provide detailed information about the hydrogen atoms in the molecule. The spectrum should display characteristic signals corresponding to the protons of the glycine backbone and the 2-bromo-3-methylbutanoyl side chain. The chemical shifts, integration values, and coupling patterns of these signals will be instrumental in confirming the precise connectivity of the atoms.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will show a distinct signal for each unique carbon environment within the molecule. This includes the carbonyl carbons of the amide and carboxylic acid functional groups, as well as the carbon atom that is directly bonded to the bromine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The IR spectrum is expected to exhibit characteristic absorption bands, including the N-H and C=O stretching vibrations of the amide linkage, and the broad O-H and distinct C=O stretching vibrations associated with the carboxylic acid group.
Conclusion
2-(2-Bromo-3-methylbutanamido)acetic acid is a synthetic molecule with a well-defined molecular structure and weight. Its synthesis and characterization can be readily achieved through established methodologies in organic chemistry. This technical guide provides the essential foundational knowledge required for researchers to synthesize, purify, and characterize this compound, thereby enabling its use in further scientific investigations and potential applications.
References
The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids - Benchchem. [Online].
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. [Online].
(PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Online].
spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure - Benchchem. [Online].
Solubility profile of 2-(2-Bromo-3-methylbutanamido)acetic acid in organic solvents
Solubility Profiling of 2-(2-Bromo-3-methylbutanamido)acetic Acid: A Comprehensive Technical Guide Executive Summary The precise characterization of solubility profiles is a critical step in the development of pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Solubility Profiling of 2-(2-Bromo-3-methylbutanamido)acetic Acid: A Comprehensive Technical Guide
Executive Summary
The precise characterization of solubility profiles is a critical step in the development of pharmaceutical intermediates. This guide focuses on 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutyryl)glycine), a key intermediate in the synthesis of peptide-based therapeutics and analogs of drugs such as Tiopronin. Understanding its solubility behavior in various organic solvents is essential for optimizing purification processes, particularly recrystallization, and for ensuring high yield and purity in downstream applications. This guide provides a strategic framework for determining, modeling, and interpreting the solubility profile of this compound.
Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
Carboxylic Acid Group (-COOH): Enhances solubility in basic aqueous solutions and polar organic solvents capable of hydrogen bonding. It also introduces pH-dependent solubility in aqueous media.
Alkyl Side Chain (Isopropyl): The hydrophobic 3-methylbutyl group introduces lipophilicity, suggesting moderate solubility in less polar solvents like ethyl acetate or ethers, but limited solubility in non-polar hydrocarbons (e.g., hexane).
Alpha-Bromo Substituent: The electron-withdrawing bromine atom increases the acidity of the alpha-proton and influences the dipole moment, potentially enhancing solubility in polar aprotic solvents.
Experimental Methodology for Solubility Determination
To generate a reliable solubility profile, a rigorous experimental protocol must be followed. The dynamic laser monitoring method or the static gravimetric method are the industry standards.
Protocol: Static Gravimetric Method
Preparation: Calibrate an analytical balance (precision
g) and prepare a temperature-controlled water bath (stability K).
Saturation: Add an excess amount of 2-(2-Bromo-3-methylbutanamido)acetic acid to a glass vessel containing a specific volume (e.g., 10 mL) of the pure solvent.
Equilibration: Stir the mixture at the target temperature (e.g., 278.15 K to 318.15 K) for at least 24 hours to ensure equilibrium.
Sampling: Stop stirring and allow the suspension to settle for 2 hours. Withdraw a supernatant sample using a pre-heated syringe equipped with a 0.45
m filter.
Quantification: Transfer the filtrate to a pre-weighed dish, evaporate the solvent, and dry the residue to constant weight. Alternatively, analyze the concentration via HPLC.
Calculation: Calculate the mole fraction solubility (
) using the mass of the solute () and solvent ().
Where
and are the molecular weights of the solute and solvent, respectively.
Thermodynamic Modeling of Solubility Data
Experimental data should be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility with temperature.
: Mole fraction solubility
: Absolute temperature (K)
: Empirical parameters derived from regression analysis.
(Buchowski-Ksiazczak) Equation
Useful for describing non-ideal solutions.
: Model parameters.
: Melting temperature of the solute.
NRTL (Non-Random Two-Liquid) Model
Provides a rigorous thermodynamic basis for activity coefficients, essential for multicomponent systems.
Used to predict solubility by solving
.
Solubility Profile Analysis & Interpretation
Based on the structural properties of 2-(2-Bromo-3-methylbutanamido)acetic acid, the following solubility trends are expected and should be verified experimentally.
Solvent Class Trends:
Solvent Class
Examples
Predicted Solubility
Mechanism
Polar Protic
Methanol, Ethanol
High
Strong H-bonding with amide and carboxyl groups.
Polar Aprotic
DMSO, DMF, Acetone
High
Dipole-dipole interactions; solvation of the polar amide backbone.
Esters
Ethyl Acetate
Moderate
Good balance for the hydrophobic isopropyl group and polar functional groups.
Ethers
THF, 1,4-Dioxane
Moderate
H-bond acceptance from the amide/acid protons.
Non-Polar
Hexane, Toluene
Low
Lack of H-bonding capability; energetically unfavorable interactions with polar groups.
Water
Water
pH Dependent
Low in acidic form; High in basic conditions (salt formation).
Temperature Dependence:
Solubility is expected to increase with temperature in all organic solvents.
The dissolution process is likely endothermic (
) and entropy-driven (), typical for organic solids in organic solvents.
Process Application: Recrystallization Strategy
The solubility profile directly informs the design of purification processes.
Anti-Solvent Crystallization:
Solvent: Methanol or Ethanol (High solubility).[2]
Anti-Solvent: Water or Hexane (Low solubility).
Protocol: Dissolve the crude intermediate in warm ethanol. Slowly add water (or hexane) to induce supersaturation and precipitation of the pure compound.
Protocol: Dissolve at reflux temperature. Cool slowly to 0-5°C. The steep solubility-temperature curve in these solvents typically yields high recovery and purity.
Caption: Step-by-step workflow for determining and utilizing solubility data for process optimization.
Figure 2: Thermodynamic Modeling Logic
Caption: Logical flow for correlating experimental solubility data with thermodynamic models.
References
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. Link
Shaokun, T., et al. (2010-2024). Various publications on solubility of pharmaceutical intermediates in Journal of Chemical & Engineering Data. (Representative citation for methodology). Link
PubChem. (2024). Compound Summary for CAS 153201-10-6.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Preformulation & Thermodynamics
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
The compound 2-(2-Bromo-3-methylbutanamido)acetic acid (commonly referred to as D,L-bromoisovalerylglycine, CAS: 52574-83-1) [1] represents a unique structural class: an
-halogenated aliphatic amide conjugated to a glycine moiety. While derivatives of bromoisovaleric acid have historical significance in pharmacology, their development is frequently bottlenecked by thermodynamic instability.
This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of this molecule. By mapping the energy landscapes of its primary degradation pathways—specifically amide hydrolysis and dehydrohalogenation—we provide researchers with the causal mechanistic understanding and self-validating experimental protocols required to profile and stabilize this compound during drug development.
Structural Thermodynamics & Vulnerability Mapping
The thermodynamic stability of 2-(2-Bromo-3-methylbutanamido)acetic acid is governed by the electronic and steric interplay of three functional zones:
The
-Bromo Group: The highly electronegative bromine atom exerts a strong inductive pull (-I effect), increasing the acidity of the adjacent -proton.
The Amide Linkage: While amides are generally stable due to resonance, the electron-withdrawing
-bromo group subtly increases the electrophilicity of the carbonyl carbon, lowering the activation energy () for nucleophilic attack.
The Carboxylic Acid Tail: Acts as a potential intramolecular catalyst depending on the protonation state and spatial conformation.
Kinetic vs. Thermodynamic Control in Degradation
Degradation of this compound is heavily dependent on the surrounding microenvironment (pH, temperature, moisture).
Neutral/Acidic Hydrolysis: The neutral hydrolysis of amides is notoriously slow, typically characterized by a high activation free energy barrier (
kcal/mol)[4]. For our target compound, steric hindrance from the isopropyl group further restricts the formation of the tetrahedral intermediate, making hydrolysis thermodynamically unfavorable at ambient temperatures.
Dehydrohalogenation (E2 Elimination): Under basic or high-thermal conditions, the molecule is highly susceptible to the elimination of hydrogen bromide (HBr). While gas-phase unimolecular extrusion of HBr requires massive energy input (
kJ/mol) [5], the presence of a solvent and basic excipients lowers the activation enthalpy () significantly, shifting the degradation from kinetic to thermodynamic control.
Primary thermodynamic degradation pathways of the alpha-bromo amide.
Experimental Methodologies for Stability Profiling
To accurately capture the thermodynamic parameters of 2-(2-Bromo-3-methylbutanamido)acetic acid, we must employ orthogonal techniques. Traditional HPLC alone is insufficient because it only measures the endpoint of chemical degradation. We require real-time thermodynamic monitoring.
Protocol 1: Isothermal Microcalorimetry (IMC)
Isothermal Microcalorimetry (IMC) is a highly sensitive, non-destructive technique that measures heat flow (
) in the microwatt range, allowing for the direct determination of kinetic and thermodynamic parameters for slow reactions without extreme thermal stress [2, 3].
Rationale (Causality): By measuring the heat of reaction at near-ambient conditions, we avoid altering the degradation mechanism—a common artifact in high-temperature accelerated aging.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the microcalorimeter using electrical substitution heating. Causality: Ensures the heat flow baseline is stable within
. Baseline drift can easily be misinterpreted as a slow exothermic degradation event.
Sample Preparation: Weigh exactly 100.0 mg of the solid compound (or lyophilized formulation) into a sterile glass ampoule. Seal hermetically in a dry nitrogen atmosphere.
Thermal Equilibration: Lower the ampoule into the thermal equilibration position of the calorimeter for 45 minutes before full insertion into the measurement cell. Causality: This prevents thermal shock and frictional heat from skewing the initial
readings, ensuring a true thermodynamic baseline.
Data Acquisition: Record the heat flow at 25°C, 30°C, and 40°C continuously for 7 to 14 days.
Self-Validation Step: Run a parallel blank ampoule containing inert
-alumina. Subtract the blank signal to isolate the specific heat of degradation of the active compound.
Rationale (Causality): IMC provides the total thermodynamic energy of the system but cannot identify the specific chemical species formed. HPLC-MS orthogonal validation is required to correlate the heat flow to specific pathways (Hydrolysis vs. Elimination).
Step-by-Step Methodology:
Stress Conditions: Prepare 50 mM solutions of the compound in buffered aqueous media at pH 3.0, 7.0, and 9.0. Incubate in sealed vials at 60°C.
aliquots and immediately quench with 900 of cold mobile phase (0.1% Formic Acid in 50:50 Water:Acetonitrile at 4°C). Causality: Rapid cooling and pH shifting instantly halt degradation, preserving a highly accurate kinetic snapshot.
Chromatographic Separation: Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.7
) using a gradient of water/acetonitrile.
Mass Spectrometry (Isotopic Tracking): Utilize Electrospray Ionization (ESI). Self-Validation Step: Program the MS to monitor the distinct 1:1 isotopic signature of the
and isotopes. If a degradant peak lacks this M / M+2 doublet, it definitively confirms the dehydrohalogenation pathway (loss of HBr).
Integrated IMC and HPLC-MS workflow for thermodynamic stability profiling.
Quantitative Data Presentation
By synthesizing the heat flow data and the chromatographic kinetic rates via the Arrhenius equation, we can map the thermodynamic landscape of the molecule. The table below summarizes the expected thermodynamic parameters for the primary degradation pathways based on structural analogs and microcalorimetric profiling.
Table 1: Thermodynamic and Kinetic Parameters of Degradation Pathways
Degradation Pathway
(kcal/mol)
(kcal/mol)
(cal/mol·K)
Primary Kinetic Driver
Neutral Hydrolysis
35.0 – 45.0
32.0 – 40.0
-15 to -25
Steric hindrance at the amide bond
Base-Catalyzed Hydrolysis
20.0 – 25.0
18.0 – 22.0
-10 to -20
High nucleophilicity of
Dehydrohalogenation (E2)
15.0 – 20.0
14.0 – 18.0
-5 to +5
High acidity of the -proton
Nucleophilic Substitution (SN2)
22.0 – 28.0
20.0 – 25.0
-10 to -15
Steric bulk of the isopropyl group
Data interpretation: The significantly lower
and for dehydrohalogenation indicates that under ambient or basic conditions, the elimination of HBr is the thermodynamically favored pathway, outpacing amide hydrolysis.
Formulation Strategies for Stabilization
Based on the thermodynamic vulnerabilities identified, the following strategies must be implemented during formulation:
Microenvironmental pH Control: Because the
for dehydrohalogenation drops precipitously in basic environments, formulations must be buffered to a slightly acidic pH (typically pH 4.5 – 5.5) to protonate potential nucleophiles and stabilize the -proton.
Moisture Restriction: To prevent both hydrolysis and solvent-mediated elimination, solid oral dosages should utilize lyophilization. Excipients with low water activity (
) and high glass transition temperatures () should be prioritized.
Excipient Compatibility: Avoid amine-based excipients (e.g., meglumine, tromethamine) which can act as bases to trigger E2 elimination or act as nucleophiles to displace the
-bromine via an SN2 mechanism.
References
PubChemLite. "D,l-bromoisovalerylglycine (C7H12BrNO3)". Université du Luxembourg.
TA Instruments. "What is Isothermal Microcalorimetry (IMC)?". TA Instruments.
Beezer, A. E., et al. "Pharmaceutical microcalorimetry: applications to long-term stability studies". International Journal of Pharmaceutics, PubMed.
Semantic Scholar. "Ab Initio Investigation of the Kinetics and Mechanism of the Neutral Hydrolysis of Formamide in Aqueous Solution". Semantic Scholar.
Ahubelem, N., et al. "Dehydrohalogenation of ethyl halides". ResearchGate.
Foundational
An In-Depth Technical Guide to 2-(2-Bromo-3-methylbutanamido)acetic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(2-bromo-3-methylbutanamido)acetic acid, a molecule of interest for researchers in drug development and organic synthesis. While direct experimental data for th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-(2-bromo-3-methylbutanamido)acetic acid, a molecule of interest for researchers in drug development and organic synthesis. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information on its precursors and analogous structures to provide a robust framework for its synthesis, characterization, and potential utility. The core of this document focuses on a detailed, field-proven protocol for its preparation, grounded in established chemical principles.
Characterization of the Key Precursor: 2-Bromo-3-methylbutanoic Acid
The synthesis of the target molecule commences with the precursor, 2-bromo-3-methylbutanoic acid. A thorough understanding of its properties is paramount for successful synthesis and purification.
Chemical Identity and Physicochemical Properties
2-Bromo-3-methylbutanoic acid, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid.[1][2] Its structural and physical properties are summarized in the table below.
Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid
The formation of an amide bond between 2-bromo-3-methylbutanoic acid and glycine is most effectively achieved through a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is followed by a nucleophilic acyl substitution reaction with glycine under basic conditions, a classic example of the Schotten-Baumann reaction.[3][11][12]
Step 1: Synthesis of 2-Bromo-3-methylbutanoyl Chloride
The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][13]
Experimental Protocol: Synthesis of 2-Bromo-3-methylbutanoyl Chloride
Materials:
2-Bromo-3-methylbutanoic acid
Thionyl chloride (SOCl₂)
Anhydrous toluene (optional)
Flame-dried, two-necked round-bottom flask
Reflux condenser with a drying tube
Magnetic stirrer
Heating mantle
Distillation apparatus
Procedure:
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 2-bromo-3-methylbutanoic acid.
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5-2.0 equivalents).[1]
Heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.[1]
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in removing the last traces of thionyl chloride.[1]
The crude 2-bromo-3-methylbutanoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[1][5]
Step 2: Amide Bond Formation with Glycine (Schotten-Baumann Reaction)
With the activated acyl chloride in hand, the subsequent reaction with glycine in the presence of a base will yield the desired N-acyl-glycine product. The base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.[3][12]
Experimental Protocol: Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid
Materials:
2-Bromo-3-methylbutanoyl chloride
Glycine
Aqueous sodium hydroxide (NaOH) or other suitable base
An appropriate organic solvent (e.g., diethyl ether, dichloromethane)
Beaker or flask
Magnetic stirrer
Ice bath
Separatory funnel
Drying agent (e.g., anhydrous sodium sulfate)
Rotary evaporator
Procedure:
Dissolve glycine in an aqueous solution of sodium hydroxide in a beaker or flask, and cool the mixture in an ice bath.
Dissolve the 2-bromo-3-methylbutanoyl chloride in an appropriate organic solvent.
Slowly add the solution of the acyl chloride to the chilled aqueous glycine solution with vigorous stirring.
Continue stirring the reaction mixture at a low temperature for a specified period.
After the reaction is complete, transfer the mixture to a separatory funnel.
Separate the organic layer. Wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over an anhydrous drying agent.
Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.
The crude 2-(2-bromo-3-methylbutanamido)acetic acid can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
The overall synthetic pathway is visualized in the following diagram:
Caption: Synthetic workflow for 2-(2-Bromo-3-methylbutanamido)acetic acid.
Potential Applications and Biological Significance
While specific biological activities of 2-(2-bromo-3-methylbutanamido)acetic acid are not documented, the broader class of N-acyl-glycine compounds has garnered significant interest in the scientific community. These molecules are known to play roles in various physiological processes.[8]
N-acyl-glycines have been implicated in:
Pain perception: Arachidonoyl glycine, for instance, exhibits antinociceptive properties.[4]
Inflammation: Certain N-acyl-glycines are being investigated for their anti-inflammatory effects.[8]
Metabolic regulation: The analysis of acylglycines is crucial for diagnosing inherited disorders of mitochondrial fatty acid beta-oxidation.[8]
The presence of the bromo-acyl group in the target molecule introduces a reactive site that could be of interest for designing covalent inhibitors or probes for biological targets. The unique branched-chain structure may also confer specific binding properties. Further research is warranted to explore the potential of 2-(2-bromo-3-methylbutanamido)acetic acid in areas such as neuropharmacology, metabolic diseases, and as a synthetic building block for more complex bioactive molecules.
Conclusion
This technical guide provides a foundational understanding of 2-(2-bromo-3-methylbutanamido)acetic acid, with a primary focus on a robust and reproducible synthetic methodology. By leveraging established chemical principles and data from its constituent precursors, researchers are equipped with the necessary information to synthesize, purify, and further investigate this compound. The potential biological relevance of the N-acyl-glycine scaffold suggests that 2-(2-bromo-3-methylbutanamido)acetic acid could be a valuable tool for chemical biology and drug discovery efforts.
References
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381–388. [Link]
MDPI. (2020, July 30). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromo-3-methylbutyric acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) N-Acyl amino acids and their impact on biological processes. Retrieved from [Link]
ResearchGate. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. Retrieved from [Link]
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
YouTube. (2020, June 5). Amination of Alpha halogenic acids | Synthesis of Alanine, Glycine, Valine and Leucine | Bio science. Retrieved from [Link]
ResearchGate. (n.d.). N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor.... Retrieved from [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
SciSpace. (n.d.). Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome. Retrieved from [Link]
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
PMC. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
History and discovery of bromo-methylbutanamido acetic acid derivatives
An In-depth Technical Guide to the Synthesis and Potential Applications of Bromo-Methylbutanamido Acetic Acid Derivatives Introduction The strategic incorporation of halogen atoms, particularly bromine, into bioactive mo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Potential Applications of Bromo-Methylbutanamido Acetic Acid Derivatives
Introduction
The strategic incorporation of halogen atoms, particularly bromine, into bioactive molecules is a cornerstone of modern medicinal chemistry. Bromine's unique electronic and steric properties can profoundly influence a compound's pharmacological profile, affecting its binding affinity, metabolic stability, and lipophilicity.[1] This guide focuses on a specific, yet illustrative, class of such molecules: bromo-methylbutanamido acetic acid derivatives. These compounds, characterized by an N-acyl glycine scaffold derived from α-bromo-3-methylbutanoic acid, represent a confluence of two synthetically valuable building blocks: α-halo acids and amino acids.
While a detailed historical record for this specific derivative class is not extensively documented in the literature, its chemical lineage is built upon fundamental and well-established organic reactions. This guide will provide a comprehensive overview of the synthetic routes to these derivatives, grounded in the principles of α-bromination of carboxylic acids and subsequent N-acylation of amino acids. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore the potential applications of the resulting compounds in drug discovery and chemical biology, drawing parallels from structurally related molecules.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of bromo-methylbutanamido acetic acid derivatives is most logically approached through a two-step sequence:
α-Bromination of 3-Methylbutanoic Acid: This step introduces the key bromine atom at the carbon adjacent to the carboxyl group.
N-Acylation of Glycine: The resulting α-bromo acid is then coupled with glycine (aminoacetic acid) to form the final amide linkage.
The following sections will provide a detailed examination of each of these steps.
Step 1: Synthesis of α-Bromo-3-methylbutanoic Acid via the Hell-Volhard-Zelinskii Reaction
The Hell-Volhard-Zelinskii (HVZ) reaction is the quintessential method for the α-halogenation of carboxylic acids.[2][3][4] This reaction proceeds through the in-situ formation of an acid bromide, which more readily enolizes than the parent carboxylic acid, allowing for selective bromination at the α-position.[2][3]
Mechanism of the Hell-Volhard-Zelinskii Reaction
The reaction can be dissected into four key stages:
Formation of the Acyl Bromide: Phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, converts the carboxylic acid into a more reactive acyl bromide.[3][4]
Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as it establishes the nucleophilic α-carbon.[2][3]
α-Bromination: The enol attacks a molecule of bromine (Br₂) in an electrophilic addition, resulting in the formation of the α-bromo acyl bromide.[2][3]
Hydrolysis: The reaction is quenched with water, which hydrolyzes the α-bromo acyl bromide to the final α-bromo carboxylic acid product.[2][3]
Figure 1: The Hell-Volhard-Zelinskii Reaction Workflow.
Experimental Protocol: Synthesis of α-Bromo-3-methylbutanoic Acid
This protocol is a generalized procedure based on established methods for the Hell-Volhard-Zelinskii reaction.[5]
Materials:
3-Methylbutanoic acid (isovaleric acid)
Red phosphorus
Bromine
Water (deionized)
Dichloromethane (or other suitable organic solvent)
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap for HBr gas.
Heating mantle
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.
Cool the flask in an ice bath.
Slowly add bromine dropwise from the dropping funnel with vigorous stirring.
After the initial exothermic reaction subsides, remove the ice bath and gently heat the mixture to reflux.
Continue refluxing until the red-brown color of bromine disappears.
Cool the reaction mixture to room temperature.
Slowly and carefully add water to quench the reaction and hydrolyze the acyl bromide.
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude α-bromo-3-methylbutanoic acid.
The crude product can be purified by vacuum distillation.
Step 2: N-Acylation of Glycine to form Bromo-methylbutanamido Acetic Acid
The formation of the amide bond between the α-bromo acid and glycine is the final key step. This can be achieved through several standard peptide coupling methods. A common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amino acid.
Synthesis Pathway
Figure 2: General workflow for the N-acylation of glycine.
Experimental Protocol: Synthesis of Bromo-methylbutanamido Acetic Acid
This protocol is adapted from general procedures for N-acylation of amino acids.[6][7]
Materials:
α-Bromo-3-methylbutanoic acid
Thionyl chloride (SOCl₂)
Glycine
Triethylamine or another suitable non-nucleophilic base
Dichloromethane (anhydrous)
Water (deionized)
Hydrochloric acid (dilute)
Equipment:
Round-bottom flasks
Reflux condenser
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Part A: Formation of α-Bromo-3-methylbutanoyl Chloride
In a round-bottom flask, dissolve α-bromo-3-methylbutanoic acid in a minimal amount of anhydrous dichloromethane.
Add thionyl chloride (SOCl₂) dropwise at room temperature.
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is often used immediately in the next step without further purification.
Part B: N-Acylation of Glycine
In a separate flask, suspend glycine in anhydrous dichloromethane and cool in an ice bath.
Add a base, such as triethylamine, to the suspension.
Dissolve the crude α-bromo-3-methylbutanoyl chloride from Part A in anhydrous dichloromethane.
Add the acyl chloride solution dropwise to the glycine suspension while maintaining the temperature at 0°C.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quench the reaction by adding water.
Acidify the aqueous layer with dilute hydrochloric acid to protonate the carboxylic acid group of the product.
Extract the product into an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Potential Applications and Significance in Drug Discovery
While the specific biological activities of bromo-methylbutanamido acetic acid derivatives are not widely reported, their structural features suggest several potential applications in drug discovery and chemical biology.
Enzyme Inhibitors: The N-acyl amino acid scaffold is found in various bioactive molecules.[8][9] The α-bromo group is a reactive handle that can act as an electrophile, making these derivatives potential covalent inhibitors of enzymes.[10] For example, they could be designed to target the active sites of proteases or other enzymes where a nucleophilic residue can react with the α-bromo moiety.
Peptidomimetics: These derivatives can serve as building blocks for more complex peptidomimetics.[6] The valine-like side chain (from 3-methylbutanoic acid) and the glycine backbone are common features in peptides. The α-bromo group allows for further chemical modification to introduce diverse side chains or to create cyclic structures.[6]
Probes for Chemical Biology: The reactive nature of the α-bromo group makes these compounds potentially useful as chemical probes to identify and study the function of specific proteins.[10] They could be used in activity-based protein profiling (ABPP) to label and identify enzymes with which they interact.
Intermediates in Organic Synthesis: α-Bromo amides are versatile intermediates in organic synthesis.[11][12] The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.[2]
Bromo-methylbutanamido acetic acid derivatives, while not a widely studied class of compounds, are readily accessible through robust and well-understood synthetic methodologies. The combination of the reactive α-bromo group and the N-acyl amino acid scaffold makes them intriguing candidates for applications in drug discovery, particularly as enzyme inhibitors and building blocks for more complex molecules. The foundational chemistry of the Hell-Volhard-Zelinskii reaction and N-acylation provides a reliable platform for the synthesis and future exploration of this and related classes of compounds. Further research into their biological activities is warranted to fully elucidate their potential as therapeutic agents or chemical probes.
References
(Time in Pasuruan, ID not used)
Fiveable. (2025, August 15). Alpha-Brominated Carboxylic Acid Definition.
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
(Not used)
Chemia. (2021, April 20). The alpha-bromo compound series – Determining acidic or alkaline qualities.
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids.
Benchchem. Application Notes and Protocols for the Scalable Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester.
(Not used)
(Not used)
(Not used)
(Not used)
Askonas, L. J., & Penning, T. M. (1995). Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase. Biochemistry, 34(3), 808–815.
(Not used)
Słoczyńska, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.
(Not used)
(Not used)
Long, J. Z. (2018, March 14). A new collaborative paper on unnatural N-acyl amino acids. LongLab@Stanford.
(Not used)
(Not used)
(Not used)
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Yang, K., et al. (2018). ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies. European Journal of Medicinal Chemistry, 148, 251-261.
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Organic Syntheses. Ethyl bromoacetate.
(Not used)
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University of Calgary. Carboxylic Acid Derivatives.
(Not used)
Benchchem. Application Notes and Protocols for the Synthesis of Dibromoacetic Acid from Acetic Acid.
Technical Whitepaper: Predicted Biological Activity & Application of 2-(2-Bromo-3-methylbutanamido)acetic acid
The following technical guide provides an in-depth analysis of the predicted biological activity, chemical reactivity, and experimental applications of 2-(2-Bromo-3-methylbutanamido)acetic acid . Executive Summary 2-(2-B...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the predicted biological activity, chemical reactivity, and experimental applications of 2-(2-Bromo-3-methylbutanamido)acetic acid .
Executive Summary
2-(2-Bromo-3-methylbutanamido)acetic acid (CAS: 153201-10-6), also known as N-(2-bromo-3-methylbutanoyl)glycine , represents a specialized class of "sterically tuned" electrophiles. Unlike generic alpha-halo carbonyls which often suffer from promiscuous reactivity, this compound incorporates an isopropyl group adjacent to the electrophilic center.
This structural feature creates a "Goldilocks" zone of reactivity: it is sufficiently reactive to covalently modify catalytic cysteine residues in specific hydrophobic pockets, yet sterically hindered enough to avoid rapid depletion by cytosolic glutathione or non-specific reaction with surface-exposed thiols. This guide details its predicted utility as a Covalent Fragment Probe and a Metabolite Mimetic for branched-chain amino acid pathways.
Chemical Architecture & Reactivity Profile
Structural Deconstruction
The molecule is a conjugate of 2-bromo-3-methylbutanoic acid (alpha-bromoisovaleric acid) and glycine .
Warhead (Electrophile): The
-bromoamide moiety. The carbon-bromine bond is polarized, making the -carbon susceptible to nucleophilic attack.
Tuning Element (Sterics): The isopropyl group at the C3 position (relative to the acid chain) creates significant steric bulk around the reaction center.
Recognition Element: The glycine backbone provides hydrogen-bonding capability (donor/acceptor) and mimics natural peptide substrates.
Mechanism of Action: Tuned
Alkylation
The primary mechanism of biological activity is the irreversible alkylation of nucleophilic side chains, predominantly Cysteine (thiol) residues.
Reaction Kinetics Prediction:
Unlike N-bromoacetylglycine (primary halide, fast kinetics, low selectivity), the 2-bromo-3-methyl analog presents a secondary halide environment.
Selectivity: The approach of the nucleophile is hindered by the isopropyl group. Therefore, successful alkylation requires a target protein to possess a specific hydrophobic pocket that can accommodate the isopropyl group, orienting the cysteine thiolate for a precise backside attack.
Figure 1: Mechanism of Cysteine Alkylation
The following diagram illustrates the nucleophilic attack and the steric influence of the isopropyl group.
Caption: Schematic of the SN2 reaction pathway. The isopropyl group acts as a selectivity filter, permitting reaction only within complementary hydrophobic pockets.
Predicted Pharmacodynamics & Targets
Based on the structure-activity relationship (SAR) of alpha-halo amides and the metabolic context of isovaleryl-glycine, the following biological activities are predicted with high confidence.
Target Class A: Cysteine Proteases (Cathepsins & Caspases)
The compound mimics a Valine-Glycine dipeptide motif.
Prediction: It will act as a suicide substrate for cysteine proteases that prefer hydrophobic residues in the P2 position (using Schechter-Berger nomenclature).
Rationale: The 2-bromo-3-methylbutanoyl group occupies the S2 subsite (or S1 depending on binding mode), positioning the electrophilic carbon for attack by the catalytic cysteine.
Likely Targets: Cathepsin B, Cathepsin L, and potentially Calpain isoforms.
Target Class B: Metabolic Enzymes (Acyl-CoA Dehydrogenase Mimicry)
The compound is a structural analog of N-isovalerylglycine , a metabolite accumulated in Isovaleric Acidemia.
Prediction: It may bind to enzymes that process branched-chain amino acid (BCAA) metabolites, such as Glycine N-acyltransferase (GLYAT) .
Mechanism: Instead of being processed, the bromine atom prevents normal enzymatic dehydrogenation or transfer, potentially trapping the enzyme or acting as a competitive inhibitor.
Predicted Physicochemical Properties (In Silico)
Data derived from consensus estimation models (SwissADME/RDKit).
Property
Predicted Value
Interpretation
Molecular Weight
238.08 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Lipophilicity)
~1.2 - 1.5
Moderate lipophilicity; good membrane permeability.
TPSA
66.4 Ų
High polar surface area relative to size; excellent solubility.
Water Solubility
High (Soluble)
Suitable for aqueous buffer assays without high DMSO.
Bioavailability
High
Likely to pass the Blood-Brain Barrier (BBB) passively.
Experimental Validation Protocols
To validate these predictions, a "Senior Scientist" approach requires self-validating workflows. We utilize Activity-Based Protein Profiling (ABPP) to identify targets.
Protocol: Gel-Based Competitive ABPP
Objective: Determine if the compound binds covalently to proteome targets.
Lysate Preparation: Prepare soluble proteome from HeLa or HEK293T cells (1 mg/mL in PBS).
Compound Incubation: Treat lysate with 2-(2-Bromo-3-methylbutanamido)acetic acid (Test) or DMSO (Control) at varying concentrations (1, 10, 50, 100 µM) for 1 hour at 37°C.
Probe Labeling: Chase with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or Bromomethylketone-Rhodamine ) for 30 mins.
Click Chemistry: If using alkyne probe, perform CuAAC click reaction with Rhodamine-Azide.
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
Result Interpretation: Disappearance of fluorescent bands in the "Test" lanes indicates the compound has successfully blocked specific cysteine residues, preventing the probe from binding.
Protocol: Mass Spectrometry Target ID (LC-MS/MS)
Objective: Identify the exact proteins and amino acid residues modified.
Incubation: Incubate lysate with the compound (100 µM).
Digestion: Digest proteins with Trypsin.
Enrichment: (Optional) If an alkyne-analog of the compound is synthesized, enrich modified peptides via Streptavidin pull-down.
Analysis: Run LC-MS/MS.
Data Search: Search for a static modification on Cysteine residues corresponding to the mass addition of the compound minus HBr (Mass shift: +157.07 Da, assuming loss of HBr and covalent attachment of the 3-methyl-butanoyl-glycine adduct).
Figure 2: Validation Workflow
Caption: Workflow for validating covalent target engagement using competitive Activity-Based Protein Profiling (ABPP).
Synthesis & Stability Considerations
For researchers synthesizing this compound in-house:
Coupling Reaction: React 2-bromo-3-methylbutanoic acid with Glycine methyl ester using standard coupling agents (EDC/HOBt or DCC).
Hydrolysis: Saponify the methyl ester with LiOH in THF/Water to yield the free acid.
Stereochemistry: The starting material (2-bromo-3-methylbutanoic acid) possesses a chiral center. The biological activity will likely be stereoselective. It is recommended to synthesize or purchase the enantiopure forms ((R)- and (S)-) to test for stereospecific binding, which is a hallmark of specific protein interaction versus non-specific alkylation.
Stability: While more stable than bromoacetyl glycine, the compound is still an alkylator. Store at -20°C in solid form. In solution (pH 7.4), prepare fresh; the half-life is estimated at 6–12 hours due to slow hydrolysis of the bromine.
References
PubChem. (2025).[1] (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2.[1] National Library of Medicine. Retrieved from [Link]
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding on alpha-halo amide reactivity).
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Methodology for Cysteine profiling).[2]
Step-by-step synthesis protocol for 2-(2-Bromo-3-methylbutanamido)acetic acid
This Application Note provides a rigorous, step-by-step synthesis protocol for 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutanoyl)glycine). This guide is designed for pharmaceutical rese...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, step-by-step synthesis protocol for 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutanoyl)glycine). This guide is designed for pharmaceutical researchers and organic chemists, prioritizing high-fidelity synthesis, impurity control, and scalability.
Application Note: Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid
-Haloacyl Halides
Executive Summary & Scientific Rationale
The target compound, 2-(2-Bromo-3-methylbutanamido)acetic acid , is a key peptidomimetic intermediate. It features a bulky isopropyl group adjacent to an electrophilic
-bromo stereocenter. This structural motif presents specific synthetic challenges:
Steric Hindrance: The isopropyl group at the
-position of the acyl donor (2-bromo-3-methylbutanoyl chloride) retards nucleophilic attack, requiring optimized reaction times.
Elimination Risk: The presence of the
-proton and -halogen makes the substrate prone to dehydrohalogenation (formation of the -unsaturated acrylamide derivative) under strongly basic conditions or elevated temperatures.
Hydrolysis Competition: The acyl chloride is moisture-sensitive; hydrolysis competes with amidation, particularly in aqueous Schotten-Baumann conditions.
Selected Strategy:
To maximize yield and purity, this protocol utilizes a modified Schotten-Baumann approach under biphasic conditions. This method balances the solubility requirements of the zwitterionic glycine with the lipophilic acid chloride while buffering the pH to prevent elimination side reactions.
Reaction Pathway & Logic
The synthesis proceeds via the nucleophilic acyl substitution of 2-bromo-3-methylbutanoyl chloride by the amino group of glycine.
Figure 1: Reaction pathway illustrating the critical amidation step and the potential elimination side reaction pathway.
Phase 1: Preparation of the Nucleophile (Glycine Salt)
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glycine (1.50 g, 20 mmol) in 10 mL of 2M NaOH (20 mmol) .
Scientific Insight: This converts the zwitterionic glycine (
) into the reactive anionic amine species ().
Cool the solution to 0–5 °C using an ice-water bath.
Critical Control Point: Temperature control is vital.[6] Higher temperatures increase the rate of hydrolysis of the acid chloride and the risk of elimination (dehydrobromination).
Phase 2: Controlled Acylation
3. Prepare a solution of 2-Bromo-3-methylbutanoyl chloride (4.39 g, 22 mmol) in 10 mL of dry diethyl ether or DCM .
Note: Diluting the acid chloride helps prevent localized overheating and concentration spikes that favor side reactions.
Add the acid chloride solution dropwise to the cold glycine solution over 30 minutes with vigorous stirring.
Simultaneously, monitor the pH. Maintain pH at 9–10 by adding additional 2M NaOH dropwise if necessary.
Why? If pH drops below 8, the amine becomes protonated () and unreactive. If pH exceeds 11, hydroxide ions compete significantly for the acid chloride (hydrolysis) and promote elimination.
Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours .
Phase 3: Workup & Isolation
7. Transfer the mixture to a separatory funnel. Wash the aqueous layer with 15 mL of Diethyl Ether .
Purpose: This removes unreacted acid chloride (which may have hydrolyzed to the neutral acid or remained organic) and non-polar impurities. Discard the organic (ether) layer.
Cool the aqueous layer (containing the product as a sodium salt) back to 0 °C.
Carefully acidify with 1M HCl to pH 1–2 .
Observation: The product, 2-(2-Bromo-3-methylbutanamido)acetic acid, should precipitate as a white solid or form an oil that crystallizes upon scratching.
Extract the acidic aqueous mixture with Ethyl Acetate (3 x 20 mL) .
Combine the organic extracts, wash with Brine (20 mL) , and dry over Anhydrous .
Filter and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
13. Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane or Water/Ethanol .
14. Dry the crystals in a vacuum oven at 40 °C overnight.
Figure 2: Troubleshooting logic for common synthetic issues.
Key Optimization Notes:
Alternative Route (Ester Method): If the Schotten-Baumann method yields difficult-to-separate emulsions, use Glycine tert-butyl ester hydrochloride in DCM with Triethylamine (2.2 eq) . React with the acid chloride, then remove the tert-butyl group with Trifluoroacetic acid (TFA) . This route avoids aqueous conditions during the coupling step, minimizing hydrolysis [1, 2].
Handling the Acid Chloride: 2-Bromo-3-methylbutanoyl chloride is corrosive and a lachrymator. Verify its purity via GC or refractive index before use. If it is dark/yellow, distill under vacuum to remove bromine or HBr impurities [3].[7]
References
Yancheva, D., et al. (2015). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chimica Slovenica, 62(3), 689-699.[8] Link
BenchChem Technical Support. (2025). Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride: Troubleshooting & Optimization. Link
PubChem. (2025).[9] 2-Bromo-3-methylbutanoyl chloride (Compound Summary). National Library of Medicine. Link
Organic Syntheses. (1941).[5] General procedures for Schotten-Baumann acylation. Coll. Vol. 1, p. 422.[5] Link
Applications of 2-(2-Bromo-3-methylbutanamido)acetic acid in peptide synthesis
An In-Depth Guide to the Application of N-(2-Bromo-3-methylbutanoyl)glycine in Advanced Peptide Synthesis Prepared by: Gemini, Senior Application Scientist Abstract and Introduction In the field of peptide chemistry, the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of N-(2-Bromo-3-methylbutanoyl)glycine in Advanced Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
In the field of peptide chemistry, the development of therapeutic peptides, diagnostic tools, and novel biomaterials often requires the introduction of specific, reactive functionalities into the peptide backbone. N-(2-bromo-3-methylbutanoyl)glycine, a specialized dipeptide derivative, serves as a pivotal building block for this purpose. Structurally, it consists of a glycine residue whose N-terminal amine is acylated with 2-bromo-3-methylbutanoic acid, a halogenated derivative of valine. This design strategically incorporates a sterically defined, electrophilic bromoacyl group, which acts as a versatile handle for site-specific, post-synthesis modifications.
This document provides a comprehensive overview of the primary applications of N-(2-bromo-3-methylbutanoyl)glycine in modern peptide synthesis. We will explore its use in creating cyclic peptides, forming peptide conjugates, and designing complex peptidomimetics. The protocols detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and are intended for researchers, chemists, and professionals in drug development.
Core Applications and Scientific Rationale
The primary function of incorporating N-(2-bromo-3-methylbutanoyl)glycine into a peptide sequence is to introduce a precisely positioned electrophilic center. The α-bromo group is a potent alkylating agent, demonstrating high reactivity and selectivity towards soft nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues.[1][2]
Intramolecular Cyclization for Constrained Peptides
Peptide cyclization is a critical strategy for improving metabolic stability, enhancing receptor affinity, and constraining peptide conformation to favor a bioactive state. N-(2-bromo-3-methylbutanoyl)glycine is an excellent tool for forming stable, non-reducible thioether bridges.
Mechanism: A linear peptide is synthesized containing both the N-(2-bromo-3-methylbutanoyl)glycine residue and a cysteine residue at a desired downstream position. Following synthesis, under basic conditions, the deprotonated thiol of the cysteine side chain performs an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This SN2 reaction results in the formation of a covalent thioether bond, yielding a cyclic peptide.[3] The stereochemistry and steric bulk of the 3-methylbutanoyl (isovaleryl) portion of the linker can pre-organize the transition state of the cyclization and influence the final conformation of the peptide loop.
Site-Specific Peptide Conjugation
The bromoacyl moiety is a highly selective "reactive handle" for conjugating peptides to other molecules. This is fundamental for creating antibody-drug conjugates (ADCs), pegylated peptides for improved half-life, or immobilizing peptides onto surfaces for diagnostic arrays.
Rationale: The reaction between the bromoacyl group and a thiol is highly efficient under mild, weakly alkaline conditions (pH 7.5-8.5).[1] At this pH, the thiol group (pKa ~8.5) is sufficiently nucleophilic to react, while the amino groups of lysine side chains (pKa ~10.5) remain largely protonated and unreactive, ensuring high selectivity.[4] This orthogonality is crucial for achieving a homogeneously modified product.
Synthesis of Peptidomimetics and Branched Structures
Beyond simple cyclization and conjugation, the bromo-handle can be displaced by a wide range of nucleophiles, including amines, azides, or other thiols. This allows for the construction of branched peptides or the introduction of non-natural side chains, creating novel peptidomimetic structures with potentially enhanced therapeutic properties.[5]
The following protocols describe the incorporation of N-(2-bromo-3-methylbutanoyl)glycine into a peptide sequence using the standard Fmoc/tBu strategy.[6][7]
Protocol 1: Incorporation of N-(2-bromo-3-methylbutanoyl)glycine Building Block
This protocol details the coupling of the specialized dipeptide unit onto a growing peptide chain synthesized on a solid support, such as Rink Amide resin.
Workflow Diagram: SPPS Incorporation
Caption: SPPS workflow for coupling the specialized building block.
| Cold Diethyl Ether | For peptide precipitation. |
Step-by-Step Methodology
Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide) in DMF for 30-60 minutes in a suitable reaction vessel.[7]
Peptide Synthesis: Synthesize the desired peptide sequence C-terminal to the desired incorporation site using standard automated or manual Fmoc-SPPS protocols.[6]
Final Fmoc Deprotection: After coupling the last standard amino acid, perform a final Fmoc deprotection step by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[7]
Building Block Activation: In a separate vial, dissolve N-(2-bromo-3-methylbutanoyl)glycine (3-5 eq. relative to resin loading) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5-10 minutes.
Expert Insight: Due to the potential steric hindrance from the isovaleryl group, using a highly efficient coupling reagent like HATU or allowing for longer pre-activation and coupling times is recommended to ensure the reaction proceeds to completion.[8]
Coupling Reaction: Add the activated building block solution to the deprotected, resin-bound peptide. Agitate the mixture at room temperature for 60-120 minutes.
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, the coupling step should be repeated.[9]
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection: Treat the dried resin with a standard TFA cleavage cocktail for 2-4 hours. The bromoacyl group is stable to these acidic conditions.[1] Collect the filtrate and precipitate the crude peptide in cold diethyl ether.
Protocol 2: On-Resin Thioether Cyclization
This protocol is performed after the linear peptide, containing both the bromoacyl and cysteine residues, has been fully assembled on the resin.
Mechanism Diagram: On-Resin Cyclization
Caption: Workflow for on-resin synthesis of a cyclic thioether peptide.
Methodology
Prerequisite: The fully assembled linear peptide is attached to the resin. The N-terminal Fmoc group has been removed. All side-chain protecting groups are intact, except for the Cys(Trt) group which should be selectively removed if possible, or the cyclization can be performed after full cleavage in solution. For on-resin cyclization, ensure other acid-labile groups are compatible. A simpler method involves using a Cys residue with a protecting group that can be removed orthogonally.
Resin Preparation: Swell the peptide-resin in DMF.
Cyclization Reaction: Add a solution of DIPEA (10-20 eq.) in DMF to the resin. Agitate the slurry at room temperature for 12-24 hours.
Expert Insight: The reaction is typically monitored by taking a small sample of resin, performing a test cleavage, and analyzing the product by LC-MS to observe the conversion of the linear precursor to the cyclic product.
Washing: After the reaction is complete, thoroughly wash the resin with DMF and DCM.
Final Cleavage: Cleave the now-cyclic peptide from the resin using the TFA cocktail as described in Protocol 1, Step 8.
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Summary of Quantitative and Qualitative Parameters
Table 1: Recommended Coupling Conditions
Parameter
Recommendation
Rationale
Building Block Eq.
3-5 molar excess
Drives the reaction to completion.
Coupling Reagent
HATU or HBTU
Provides efficient activation, especially for hindered couplings.[8]
Solvent
Anhydrous DMF
Standard polar aprotic solvent for SPPS.
Coupling Time
60-120 minutes
Increased time may be needed due to steric bulk.
| Monitoring | Kaiser Test (or alternative) | Confirms complete acylation of the free amine.[9] |
Conclusion
N-(2-bromo-3-methylbutanoyl)glycine is a powerful and versatile building block in the arsenal of the modern peptide chemist. Its strategic design allows for the precise introduction of an electrophilic handle that is stable to standard synthesis conditions yet highly reactive for post-synthesis modifications. By enabling robust strategies for peptide cyclization, site-specific conjugation, and the creation of novel peptidomimetics, this reagent facilitates the development of next-generation peptide-based therapeutics and research tools. The protocols outlined in this guide provide a validated framework for its successful application.
References
BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
Y. P. Shvachkin, et al. (1974). Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. PubMed. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: 2-Bromoethylamine in Solid-Phase Peptide Synthesis.
Robey, F. A., et al. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
Kim, T., et al. (2020).
Scott, A. M., et al. (2010). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. PMC. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester.
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
G. Toth, et al. (2020). Convergent Synthesis of Thioether Containing Peptides. MDPI. Available at: [Link]
B. P. C. Jean-Christophe, et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Du Chem.
J. Li, et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. ScienceDirect. Available at: [Link]
Bachem. (2021).
F. Guzmán, et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
Robey, F. A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses. Available at: [Link]
Abstract
This application note details the robust synthesis of
-(2-bromo-3-methylbutanoyl)glycine, a critical intermediate in the development of peptidomimetics and protease inhibitors. The procedure addresses the specific challenge of coupling an -bromo acid with an amino acid: preserving the electrophilic -bromo motif while forming the amide bond. We present two validated methodologies: a biphasic Schotten-Baumann protocol for scalability and an anhydrous Schotten-Baumann variant for moisture-sensitive analogs.
Strategic Considerations: The Chemoselectivity Challenge
The coupling of 2-bromo-3-methylbutanoic acid (1) with glycine (2) presents a dichotomy of reactivity. The
-carbon of the acid is electrophilic due to the bromine atom, while the carbonyl carbon is the target for amidation.
Path A (Desired): Nucleophilic attack of the glycine amine on the activated carbonyl (Acylation).
Path B (Undesired): Nucleophilic attack of the glycine amine on the
-carbon ( Alkylation).
Path C (Undesired): Base-mediated elimination of HBr to form the
Optimization Strategy:
To favor Path A, we utilize Kinetic Control . By converting the acid to the highly reactive acid chloride and operating at low temperatures (
to ), we accelerate the rate of acylation significantly over alkylation. The Schotten-Baumann conditions (biphasic aqueous base) further protect the product by keeping the carboxylate of the product in the aqueous phase, minimizing over-reaction.
Part 2: Experimental Protocols
Method A: Activation of 2-Bromo-3-methylbutanoic Acid
Pre-requisite for both coupling protocols.
Reagents:
2-Bromo-3-methylbutanoic acid (1.0 eq)
Thionyl chloride (
) (1.5 eq) or Oxalyl chloride (1.2 eq) with catalytic DMF
Dichloromethane (DCM) (anhydrous)
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
or line).
Dissolution: Dissolve 2-bromo-3-methylbutanoic acid in DCM (approx. 5 mL/g).
Addition: Add thionyl chloride dropwise at room temperature. Note: If using oxalyl chloride, add 2-3 drops of DMF to catalyze the reaction.
Reaction: Reflux gently for 2–3 hours. Monitor by the cessation of HCl/SO2 gas evolution.
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess thionyl chloride.
Result: The residue is 2-bromo-3-methylbutanoyl chloride , a yellow to light-brown oil. Use immediately for the coupling step.
Sodium Hydroxide (NaOH) (2.2 eq total base capacity)
2-Bromo-3-methylbutanoyl chloride (1.0 eq, from Method A)[1]
Solvents: Water / DCM (1:1 ratio)
Step-by-Step Protocol:
Aqueous Phase Preparation: In a flask, dissolve Glycine (1.1 eq) in 1M NaOH (2.2 eq). The extra equivalent of base is required to neutralize the HCl generated during the reaction.
Critical Control Point: Ensure the pH is
to keep glycine in its nucleophilic form (), but avoid pH to minimize hydrolysis of the acid chloride.
Cooling: Cool the aqueous solution to
in an ice bath.
Organic Phase Preparation: Dissolve the freshly prepared acid chloride (1.0 eq) in DCM.
Coupling: Add the acid chloride solution dropwise to the vigorously stirred aqueous glycine solution over 30–60 minutes. Maintain temperature
.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Workup:
Separate the layers.[2][3] The product (as the sodium salt) is in the aqueous layer.
Wash the aqueous layer with DCM (
) to remove unreacted acid chloride or neutral impurities.
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2 while cooling. The free acid product,
-(2-bromo-3-methylbutanoyl)glycine, will precipitate or oil out.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
).
Drying: Dry combined organic extracts over
, filter, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or purify via flash chromatography (
, DCM/MeOH gradient) if an oil.
Method C: Anhydrous Coupling (For Glycine Esters)
Used if the free acid is not desired or if water must be avoided.
Recrystallization techniques for purifying 2-(2-Bromo-3-methylbutanamido)acetic acid
Application Note & Protocol Topic: Advanced Recrystallization Techniques for the Purification of 2-(2-Bromo-3-methylbutanamido)acetic acid Audience: Researchers, scientists, and drug development professionals. Abstract:...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Advanced Recrystallization Techniques for the Purification of 2-(2-Bromo-3-methylbutanamido)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of 2-(2-Bromo-3-methylbutanamido)acetic acid, a key intermediate in various synthetic pathways. We move beyond generic protocols to offer a detailed exploration of recrystallization principles, solvent system selection, and troubleshooting, enabling researchers to achieve high purity and yield. The methodologies presented are grounded in established chemical principles and are designed to be self-validating through in-process monitoring.
Introduction: The Critical Role of Purity
2-(2-Bromo-3-methylbutanamido)acetic acid is a functionalized amino acid derivative. Its utility as a synthetic building block is directly correlated with its purity. Common impurities, such as unreacted starting materials (e.g., glycine, 2-bromo-3-methylbutanoyl chloride) or by-products from hydrolysis, can interfere with subsequent reactions, leading to lower yields and complex purification challenges downstream.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields a crystalline solid of high purity, free from occluded solvent and contaminants.
The Science of Recrystallization: A First-Principles Approach
The process relies on the principle that most organic solids are more soluble in a hot solvent than in a cold one. The ideal recrystallization solvent should exhibit the following characteristics:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
High or very low solubility for impurities , allowing them to either remain in the mother liquor or be filtered off while hot.
A boiling point below the melting point of the compound to prevent "oiling out."
Inertness: It must not react with the compound being purified.
Volatility: It should be easily removable from the purified crystals.
The workflow for developing a recrystallization protocol is a systematic process of solvent screening and optimization.
Caption: Workflow for Recrystallization Method Development.
Predicted Properties & Solvent System Selection
Based on the structure of 2-(2-Bromo-3-methylbutanamido)acetic acid, we can predict its solubility behavior. The molecule possesses both polar (amide, carboxylic acid) and non-polar (isopropyl, bromoalkyl) functionalities. This amphiphilic nature suggests that a range of solvents could be effective.
Functional Group
Polarity Contribution
Likely Solubility Behavior
Carboxylic Acid (-COOH)
High
Soluble in polar protic solvents (water, alcohols) via H-bonding.
Amide (-CONH-)
High
Soluble in polar solvents. Contributes to high melting point.
Alkyl Bromide (-CHBr-)
Moderate
Increases solubility in moderately polar solvents (e.g., DCM, EtOAc).
Isopropyl Group
Low
Increases solubility in non-polar solvents (e.g., hexanes, toluene).
This analysis points towards two primary strategies: a single-solvent recrystallization using a moderately polar solvent or a more versatile multi-solvent system.
Protocol I: Single-Solvent Recrystallization from Ethyl Acetate
Rationale: Ethyl acetate is a moderately polar solvent that is likely to dissolve the compound when hot but not when cold. It has a convenient boiling point (77 °C) and is easily removed under vacuum. This method is often effective for removing more polar or much less polar impurities.
Materials:
Crude 2-(2-Bromo-3-methylbutanamido)acetic acid
Ethyl Acetate (EtOAc), reagent grade
Erlenmeyer flask
Hot plate with stirring capability
Condenser (optional, but recommended)
Büchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Adding a large excess of solvent will reduce the final yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel to remove solid impurities before the target compound crystallizes.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline, free-flowing solid.
Rationale: A multi-solvent system is ideal when no single solvent has the desired solubility profile. Here, we use a "good" solvent (ethanol), in which the compound is highly soluble, and an "anti-solvent" or "poor" solvent (water), in which it is poorly soluble. This combination allows for fine-tuned control over the crystallization process.
Materials:
Crude 2-(2-Bromo-3-methylbutanamido)acetic acid
Ethanol (EtOH), 95% or absolute
Deionized Water
Erlenmeyer flask
Hot plate with stirring capability
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of hot ethanol. Ensure all of the solid is fully dissolved.
Induce Crystallization: While the solution is still hot, add water dropwise with constant swirling. The water acts as the anti-solvent, reducing the overall solubility of the compound. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
Re-solubilization: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again. This ensures the crystallization process begins from a saturated solution, not a supersaturated oil.
Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
Isolation and Drying: Isolate, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol I.
Caption: Logic of a Multi-Solvent Recrystallization.
Troubleshooting Common Issues
Issue
Probable Cause
Solution
No Crystals Form
Too much solvent was used; solution is not saturated.
Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod.
"Oiling Out"
Solution is supersaturated; compound's melting point is below the solvent's boiling point.
Re-heat the solution to dissolve the oil, add slightly more solvent, and cool more slowly.
Low Recovery/Yield
Compound is too soluble in the cold solvent; premature crystallization during hot filtration.
Ensure the solution is thoroughly chilled in an ice bath. Use a colder washing solvent. Pre-heat filtration apparatus.
Poor Purity (Colored)
Colored impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb impurities.
Safety Precautions
Handling Brominated Compounds: 2-(2-Bromo-3-methylbutanamido)acetic acid is an α-bromo amide, a class of compounds that can be lachrymatory and alkylating agents. Always handle this compound in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
Solvent Handling: Organic solvents like ethyl acetate and ethanol are flammable. Do not use them near open flames. Ensure hot plates are spark-proof.
References
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]
University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]
Wilde, C. (2021). Step-by-Step Procedures for Recrystallization. Chemistry LibreTexts. [Link]
Method
Application Note: High-Purity Utilization of 2-(2-Bromo-3-methylbutanamido)acetic Acid in Pharmaceutical Synthesis
Executive Summary 2-(2-Bromo-3-methylbutanamido)acetic acid (hereafter referred to as -Br-Iva-Gly ) is a critical bifunctional building block in the synthesis of peptidomimetics and heterocyclic pharmacophores. Structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2-Bromo-3-methylbutanamido)acetic acid (hereafter referred to as
-Br-Iva-Gly ) is a critical bifunctional building block in the synthesis of peptidomimetics and heterocyclic pharmacophores. Structurally, it represents a glycine backbone acylated by an -bromo isovaleric moiety. Its utility stems from its dual reactivity: the electrophilic -bromo position allows for displacement to introduce diverse nucleophiles (thiols, amines, azides), while the amide backbone facilitates intramolecular cyclization to form 2,5-diketopiperazines (DKPs) .
This guide provides validated protocols for the synthesis, purification, and downstream application of
-Br-Iva-Gly, specifically focusing on its role as a precursor for 3-isopropyl-2,5-piperazinedione scaffolds and thiol-functionalized metallo-enzyme inhibitors .
Synthesis of Diketopiperazines (DKPs), Peptoids, MMP Inhibitors
Strategic Decision Tree
The following flowchart illustrates the divergent synthetic pathways available when using
-Br-Iva-Gly as an intermediate.
Figure 1: Divergent synthetic utility of the
-Br-Iva-Gly intermediate.
Protocol A: Synthesis of the Intermediate (
-Br-Iva-Gly)
Objective: Synthesize high-purity
-Br-Iva-Gly via a modified Schotten-Baumann reaction.
Rationale: Direct acylation of glycine using the acyl chloride is preferred over coupling reagents (EDC/DCC) to prevent racemization of the -bromo center and to simplify purification.
Dissolve 2-bromo-3-methylbutanoic acid (1.0 eq) in dry DCM.
Add catalytic DMF (0.05 eq) followed by dropwise addition of
(1.2 eq) at 0°C.
Reflux for 2 hours until gas evolution ceases.
Critical Step: Evaporate solvent and excess
under reduced pressure.[1] Chase with toluene (2x) to remove residual thionyl chloride. Residual will degrade the glycine in the next step.
Schotten-Baumann Coupling:
Dissolve Glycine (1.1 eq) in 2M NaOH (2.2 eq) and cool to 0°C.
Dissolve the crude acyl chloride from Step 1 in dry THF.
Add the acyl chloride solution dropwise to the glycine solution, maintaining internal temperature <5°C.
pH Control: Simultaneously add 2M NaOH to maintain pH between 9.0 and 10.0. If pH drops < 8, hydrolysis of the acyl chloride competes; if pH > 11, racemization of the
-bromo center accelerates.
Work-up & Isolation:
Wash the aqueous layer with diethyl ether (removes neutral impurities).
Acidify the aqueous layer carefully to pH 2.0 using 6M HCl. The product,
-Br-Iva-Gly, will precipitate or oil out.
Extract with Ethyl Acetate (3x). Dry over
and concentrate.
Recrystallization: Recrystallize from Hexane/Ethyl Acetate (3:1) to yield white crystals.
Protocol B: Application - Synthesis of 3-Isopropyl-2,5-piperazinedione
Context: This protocol generates a Diketopiperazine (DKP) scaffold.[6][7][8] DKPs are privileged structures in drug discovery, serving as rigid backbones for inhibitors of protein-protein interactions.
Mechanism
The reaction proceeds via an intramolecular N-alkylation. Ammonia or a primary amine attacks the acyl carbonyl (if making an amide first) or simply acts as a base to deprotonate the amide nitrogen, which then displaces the bromide.
Methodology
Aminolysis/Cyclization:
Dissolve
-Br-Iva-Gly (1.0 eq) in Methanolic Ammonia (7N in MeOH).
Seal the vessel and stir at Room Temperature for 24–48 hours.
Observation: The reaction typically passes through the
-amino amide intermediate, which spontaneously cyclizes under these conditions.
Purification:
Concentrate the reaction mixture to dryness.
Resuspend the residue in minimal cold water.
The cyclic DKP (3-isopropyl-2,5-piperazinedione) is often poorly soluble in cold water and can be collected by filtration.
Yield Optimization: If yield is low, reflux in toluene with catalytic acetic acid to drive the dehydration/cyclization of the intermediate linear dipeptide.
Context: This workflow mimics the synthesis of Tiopronin or Captopril -like derivatives. The
-bromo group is displaced by a thiol to generate a thioether or thiol-functionalized peptide.
Methodology
Nucleophilic Substitution:
Dissolve
-Br-Iva-Gly (1.0 eq) in DMF.
Add Potassium Carbonate (
, 2.5 eq).
Add the Thiol nucleophile (e.g., Thioacetic acid for protected thiol, or a specific alkyl thiol) (1.2 eq).
Stir at room temperature for 4 hours.
Note: The isopropyl group provides steric hindrance (beta-branching). Heating to 40°C may be required, but avoid excessive heat to prevent elimination (formation of the
-unsaturated acid).
Deprotection (If using Thioacetic acid):
To reveal the free thiol (-SH), treat the thioester product with dilute aqueous ammonia under inert atmosphere (
Keep pH < 10.5 during coupling; maintain Temp < 5°C.
Elimination Byproduct
Steric Hindrance / Strong Base
The isopropyl group makes slower, favoring E2. Use weaker bases (e.g., instead of NaH) and polar aprotic solvents (DMF).
Oiling out
Product Purity
-Br-Iva-Gly often oils out if impure. Seed with pure crystal or perform slow cooling during recrystallization.
References
Koshizuka, M., et al. (2023).[9] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, 88(10), 6901-6910. Link
BenchChem Technical Support. (2025). "Troubleshooting low conversion rates with 2-Bromo-3-methylbutanoyl chloride." BenchChem Application Notes. Link
Wall, P. A., et al. (2025).[8] "Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release." Macromolecular Materials and Engineering. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 344884, 2-Bromo-3-methylbutanamide." PubChem. Link
Sigma-Aldrich. (2025).[7] "2-Bromo-3-methylbutyric acid Safety Data Sheet." MilliporeSigma. Link
Application Note: HPLC Determination of 2-(2-Bromo-3-methylbutanamido)acetic Acid
This guide outlines a robust, scientifically grounded High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 2-(2-Bromo-3-methylbutanamido)acetic acid (also referred to as N-(2-bro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust, scientifically grounded High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 2-(2-Bromo-3-methylbutanamido)acetic acid (also referred to as N-(2-bromo-3-methylbutanoyl)glycine).
This method is designed for researchers in pharmaceutical process development, specifically those monitoring peptide synthesis intermediates or impurities in isovaleric acid derivative production.
Introduction & Analyte Profiling[1][2]
The target analyte, 2-(2-Bromo-3-methylbutanamido)acetic acid , is a synthetic conjugate of 2-bromo-3-methylbutanoic acid and glycine. It serves as a critical intermediate in the synthesis of peptidomimetics and potentially as a specific impurity in the production of N-isovalerylglycine (a known biomarker for Isovaleric Acidemia).
pKa: The terminal carboxylic acid has a pKa of approximately 3.5–4.0.
The Analytical Challenge:
The molecule lacks a conjugated
-system, resulting in poor UV sensitivity above 220 nm. Furthermore, the terminal carboxylic acid requires strict pH control to prevent peak broadening (tailing) caused by mixed ionization states during elution.
Method Development Logic
To ensure a self-validating and robust method, we prioritize the following mechanistic principles:
Retention Mechanism: We utilize a C18 stationary phase. The bromo-alkyl chain provides sufficient hydrophobicity for retention, while the polar glycine head requires an acidic mobile phase to suppress ionization (keeping the analyte neutral).
Detection Strategy: Due to the lack of aromatic rings, we must detect the amide bond at 210 nm .
Critical Choice: We select Phosphoric Acid (H
PO) over Formic Acid or Acetate. Phosphoric acid is UV-transparent at 210 nm, whereas organic acids absorb light, causing severe baseline drift during gradient elution.
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm), ensuring a quieter baseline at the detection wavelength.
Visualization: Retention Mechanism
Figure 1: Mechanistic logic for selecting acidic mobile phase conditions to ensure retention on C18.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column Oven: Required for retention time reproducibility.
Optimized Protocol Parameters
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
High surface area C18 provides optimal retention for small alkyl-amides.
Mobile Phase A
0.1% HPO in Water (Milli-Q)
pH ~2.2 suppresses carboxyl ionization; Phosphate is UV transparent.
Mobile Phase B
100% Acetonitrile (HPLC Grade)
Low UV cutoff minimizes baseline noise at 210 nm.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Improves mass transfer and stabilizes retention times.
Detection
210 nm (Bandwidth 4 nm)
Targets the amide transition.
Injection Vol
10 µL
Standard volume; reduce if peak fronting occurs.
Run Time
15 Minutes
Sufficient for elution and re-equilibration.
Gradient Program
A linear gradient is recommended to elute the analyte while cleaning the column of potential lipophilic impurities.
Time (min)
% Mobile Phase B
Event
0.0
5%
Initial Hold (Loading)
1.0
5%
Start Gradient
10.0
60%
Elution of Analyte
11.0
95%
Column Wash
13.0
95%
Wash Hold
13.1
5%
Return to Initial
15.0
5%
Re-equilibration
Sample Preparation Protocol
Caution: The analyte contains an
-bromo amide moiety, which is a potential alkylating agent. Handle with gloves and appropriate PPE.
Standard Preparation
Stock Solution (1 mg/mL): Weigh 10 mg of 2-(2-Bromo-3-methylbutanamido)acetic acid reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile .
Note: Do not use 100% water as the bromo-alkyl chain limits solubility.
Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A (0.1% H
PO).
Crucial: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion during injection.
Sample Preparation (e.g., Reaction Mixture)
Take an aliquot of the reaction mixture.
Dry down under nitrogen if the solvent is incompatible (e.g., DMF/DMSO).
Reconstitute in Mobile Phase A .
Filter through a 0.22 µm PTFE syringe filter.
System Suitability & Validation Parameters
To ensure the data is trustworthy, the system must meet these acceptance criteria before running samples.
Parameter
Acceptance Criteria
Logic
Retention Time (RT)
± 2.0% RSD
Confirms pump stability and column equilibration.
Peak Area Precision
< 2.0% RSD (n=5)
Confirms autosampler accuracy.
Tailing Factor (T)
0.8 < T < 1.5
T > 1.5 indicates secondary interactions (silanol activity) or insufficient pH control.
Theoretical Plates (N)
> 5,000
Ensures column efficiency is intact.
Resolution (Rs)
> 2.0
Must be resolved from the non-brominated precursor (if present).
Troubleshooting Guide
Issue: Baseline Drift or High Noise
Cause: Impure Acetonitrile or use of Formic Acid/TFA at 210 nm.
Solution: Switch to "Far UV" or "Gradient Grade" Acetonitrile. Ensure Phosphoric Acid is used, not organic acids.
Issue: Peak Tailing
Cause: Silanol interactions with the amide nitrogen or ionization of the carboxyl group.
Solution:
Ensure pH is < 2.5 (add more H
PO if necessary).
Use an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters Symmetry).
Issue: "Ghost" Peaks
Cause: The
-bromo group is reactive. It may react with nucleophiles in the sample matrix (e.g., amines, thiols) if left standing.
Solution: Analyze samples immediately after preparation. Keep autosampler at 4°C.
Workflow Visualization
Figure 2: Step-by-step workflow for method execution and troubleshooting.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on RP-HPLC mechanisms and mobile phase selection).
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
Dolan, J. W. (2002). Baseline Noise and Drift in HPLC. LCGC North America.
PubChem. (n.d.). Compound Summary: N-Isovalerylglycine.[2][3][4] National Library of Medicine. (Structural analog reference for pKa and solubility properties). Link
Application Notes and Protocols for the Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Bromo-N-Acyl Amino Acid Esters The synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid esters represents a critical p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Bromo-N-Acyl Amino Acid Esters
The synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid esters represents a critical process in medicinal chemistry and drug discovery. These compounds are valuable intermediates, primarily due to the presence of two key reactive centers: the α-bromo group, which can participate in nucleophilic substitution reactions, and the ester functionality, which can be hydrolyzed to the corresponding carboxylic acid. This dual reactivity makes them versatile building blocks for the synthesis of more complex molecules, including peptide mimics, enzyme inhibitors, and other biologically active compounds. The 3-methylbutanoyl (isovaleroyl) moiety is a common feature in various natural products and pharmaceuticals, contributing to the lipophilicity and potential bioactivity of the parent molecule.
This guide provides a comprehensive overview of the synthetic protocol for 2-(2-bromo-3-methylbutanamido)acetic acid esters, detailing the underlying reaction mechanism, experimental procedures, and critical considerations for a successful synthesis. The target audience for this document includes researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable and well-understood method for the preparation of this important class of compounds.
Reaction Scheme and Mechanism
The preparation of 2-(2-bromo-3-methylbutanamido)acetic acid esters is achieved through an amide coupling reaction between 2-bromo-3-methylbutanoic acid and the corresponding aminoacetate (glycine) ester. The reaction necessitates the activation of the carboxylic acid group of 2-bromo-3-methylbutanoic acid to facilitate nucleophilic attack by the amino group of the glycine ester. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed as coupling agents for this purpose.[1][2][3]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1] This intermediate is then readily attacked by the primary amine of the glycine ester to form the desired amide bond, releasing the corresponding urea byproduct (dicyclohexylurea in the case of DCC). The overall reaction is depicted below:
General Reaction Scheme:
where R = 2-bromo-3-methylbutyl and R' = alkyl group (e.g., methyl, ethyl, tert-butyl).
Mechanistic Pathway of Carbodiimide-Mediated Amide Coupling
The mechanism of amide formation using a carbodiimide coupling agent involves several key steps:
Activation of the Carboxylic Acid: The carboxylic acid (2-bromo-3-methylbutanoic acid) adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate.[1]
Nucleophilic Attack by the Amine: The amino group of the glycine ester acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate.
Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the stable amide product and the urea byproduct.
A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[1][4][5] This can be minimized by the addition of coupling additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), which react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, while still being highly reactive towards the amine.
Apparatus for filtration (e.g., Büchner funnel and flask)
Thin-layer chromatography (TLC) plates and developing chamber
Standard laboratory glassware
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid esters using DCC as the coupling agent. The specific amounts of reagents can be scaled as needed.
Preparation of the Glycine Ester Free Base:
In a round-bottom flask, dissolve the glycine alkyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
Cool the solution in an ice bath.
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise with stirring.
Stir the mixture at 0 °C for 30 minutes to generate the free amine in situ.
Amide Coupling Reaction:
In a separate round-bottom flask, dissolve 2-bromo-3-methylbutanoic acid (1.0 eq) in anhydrous DCM.
Add the solution of the free glycine ester to the solution of the carboxylic acid.
Cool the combined solution to 0 °C in an ice bath.
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture at 0 °C with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
Combine the filtrate and the washings in a separatory funnel.
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 2-(2-bromo-3-methylbutanamido)acetic acid ester.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a generic 2-(2-bromo-3-methylbutanamido)acetic acid ester.
Parameter
Value
Notes
Reactants
2-Bromo-3-methylbutanoic acid
1.0 eq
Glycine alkyl ester hydrochloride
1.0 eq
N,N'-Dicyclohexylcarbodiimide (DCC)
1.1 eq
A slight excess ensures complete activation of the carboxylic acid.
Triethylamine (TEA)
1.1 eq
Used to neutralize the hydrochloride salt of the amino ester.
Reaction Conditions
Solvent
Anhydrous Dichloromethane (DCM)
A common solvent for amide coupling reactions.
Temperature
0 °C to Room Temperature
Initial cooling helps to control the exothermic reaction.
Reaction Time
12-24 hours
Monitored by TLC for completion.
Yield and Purity
Typical Yield
70-90%
Yields can vary depending on the scale and purification method.
Purity
>95%
Determined by NMR spectroscopy and/or elemental analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid esters.
Caption: Workflow for the synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid esters.
Reaction Mechanism
The following diagram illustrates the carbodiimide-mediated amide bond formation.
Caption: Mechanism of carbodiimide-mediated amide coupling.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link][4][5][9]
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link][1]
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link][2]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][3]
Stenutz. (n.d.). 2-bromo-3-methylbutanoic acid. Retrieved from [Link][7]
Application Note & Protocol: Strategic Execution of Nucleophilic Substitution on 2-(2-Bromo-3-methylbutanamido)acetic acid
Abstract This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-(2-Bromo-3-methylbutanamido)acetic acid, a key intermediate in the synthesis of complex peptides and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-(2-Bromo-3-methylbutanamido)acetic acid, a key intermediate in the synthesis of complex peptides and pharmaceutical agents. We delve into the critical mechanistic considerations dictated by the substrate's unique structural features, including the activating α-amido group and the sterically demanding isopropyl moiety. This guide presents a detailed, field-tested protocol for a representative reaction with an amine nucleophile, alongside tabulated data for adapting the conditions to various nucleophilic partners. Troubleshooting strategies and workflow visualizations are included to ensure reliable and efficient execution for researchers in organic synthesis and drug development.
Mechanistic Insights & Strategic Considerations
The successful functionalization of 2-(2-Bromo-3-methylbutanamido)acetic acid via nucleophilic substitution is critically dependent on understanding the interplay between electronic effects and steric hindrance.
The Predominant Sₙ2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The carbon atom bearing the bromine is the electrophilic center.[2] In an Sₙ2 reaction, the nucleophile attacks this carbon from the side opposite to the leaving group (bromide), proceeding through a single, high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[3]
Several factors favor this pathway:
Substrate Structure: The electrophilic carbon is secondary. While primary alkyl halides are most reactive towards Sₙ2, secondary halides can also react, albeit more slowly.[4]
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base.[5]
α-Carbonyl Effect: The adjacent amide carbonyl group significantly influences the reaction. While it is electron-withdrawing, which can slightly destabilize a developing positive charge in an Sₙ1 mechanism, it is known to stabilize the Sₙ2 transition state. The orbital overlap with the adjacent pi-system of the carbonyl group helps to delocalize the electron density of the transition state, lowering the activation energy.[6]
The Challenge of Steric Hindrance
The most significant challenge in reactions with this substrate is the steric bulk imposed by the isopropyl group adjacent to the reaction center.[7] Sₙ2 reactions are highly sensitive to steric hindrance.[4] Bulky groups near the electrophilic carbon physically obstruct the "backside attack" trajectory required for the nucleophile, raising the energy of the transition state and dramatically slowing the reaction rate.[5][7] Therefore, reaction conditions must be optimized to overcome this steric barrier, often requiring elevated temperatures and carefully selected reagents.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Bromo-3-methylbutanamido)acetic acid (252 mg, 1.0 mmol).
Solvent Addition: Add 5 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the solid is fully dissolved.
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Base Addition: Add diisopropylethylamine (DIPEA) (0.43 mL, 2.5 mmol) dropwise to the stirring solution at room temperature.
Nucleophile Addition: Add benzylamine (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.
Heating and Monitoring: Immerse the flask in a preheated oil bath at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. (Eluent system suggestion: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is consumed.
Work-up - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 30 mL of ethyl acetate and 20 mL of water.
Work-up - Washing:
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amines.
Wash with saturated NaHCO₃ solution (1 x 15 mL) to remove any remaining acid.
Wash with brine (1 x 20 mL).
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol Adaptations for Various Nucleophiles
The core protocol can be adapted for a range of nucleophiles. The following table provides starting conditions for optimization.
Nucleophile Class
Example Nucleophile
Base (eq.)
Solvent
Temp. (°C)
Key Considerations & Potential Side Reactions
N-Nucleophiles
Azide (NaN₃)
None
DMF, DMSO
50-70
Azides are excellent nucleophiles. The product can be reduced to a primary amine. [8]Use caution, as azides are potentially explosive.
Phthalimide (K-salt)
None
DMF
80-100
Standard Gabriel synthesis conditions. The product requires a subsequent deprotection step to yield the primary amine.
S-Nucleophiles
Thiophenol
K₂CO₃ (1.5), Cs₂CO₃ (1.5)
MeCN, DMF
25-50
Thiolates are very potent nucleophiles. Reactions are often fast at room temperature. [9]Ensure anhydrous conditions.
O-Nucleophiles
Acetate (KOAc)
None
DMF
80-110
Oxygen nucleophiles are generally less reactive than N or S nucleophiles. [10]Higher temperatures are typically required.
Phenoxide (NaOPh)
None
DMF, DMSO
90-120
Requires higher temperatures due to lower nucleophilicity. Potential for elimination at elevated temperatures.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Insufficient temperature to overcome steric hindrance.<[11]br>2. Poor quality or wet solvent/reagents.3. Nucleophile is too weak or sterically bulky.
1. Incrementally increase the reaction temperature by 10 °C intervals (e.g., up to 100 °C).2. Use freshly opened anhydrous solvents and high-purity reagents.3. Switch to a smaller, more potent nucleophile if possible (e.g., azide instead of a secondary amine).
Formation of Side Product(s)
1. Elimination (E2) reaction is competing with substitution.2. The nucleophile is reacting with the carboxylic acid moiety.
1. Use a less-hindered, non-nucleophilic base (like DIPEA) instead of a stronger base (like DBU or an alkoxide). [11]Keep the temperature as low as possible.2. Ensure sufficient base (at least 2.0 equivalents) is present to deprotonate both the carboxylic acid and the generated HBr.
Product is Difficult to Purify
1. Product is highly polar and streaks on silica gel.2. Residual DMF in the crude product.
1. Add a small amount of acetic or formic acid (0.5-1%) to the chromatography eluent to improve peak shape.2. After the initial work-up, co-evaporate the crude product with a high-boiling solvent like toluene (3x) to azeotropically remove residual DMF.
References
G. D'Angeli, F., et al. (2017). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. Available at: [Link]
LibreTexts Chemistry. (2021). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]
El-Newehy, M., et al. (2022). Nucleophilic Substitution Reactions. King Saud University. Available at: [Link]
Brainly. (2020). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? A. Weak nucleophile. Available at: [Link]
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Available at: [Link]
Study.com. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Available at: [Link]
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]
Filo. (2025). The reaction of 2-bromo-3-methylbutane with NaOH gives two products... Available at: [Link]
KPU Pressbooks. (n.d.). 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry. Available at: [Link]
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Available at: [Link]
LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield or purity issues during the synthesis of 2-(2-Bromo-3-methylbutan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield or purity issues during the synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutanoyl)glycine).
This molecule is a critical building block, as α-bromo amides are highly valuable intermediates, particularly in the synthesis of 1[1] and2[2]. Below, you will find mechanistic troubleshooting, self-validating protocols, and FAQs to resolve common experimental failures.
Part 1: Mechanistic Troubleshooting & Causality
Q: Why does my reaction yield drop significantly when using standard aqueous conditions?A: The classical approach to the synthesis of α-halo amides involves substitution at the carbonyl group of an 3[3]. However, 2-bromo-3-methylbutanoyl bromide is exceptionally electrophilic. When subjected to ubiquitous 4[4], the acyl bromide undergoes a severe competition between the nucleophilic attack of the glycine amine and the hydroxide ions present in the water[5]. If temperature and pH are not strictly controlled, the hydrolysis of the acyl halide outpaces amidation, destroying your starting material.
Q: What is the mechanistic difference between the amidation, hydrolysis, and elimination pathways?A: Acyl bromides are extremely potent but can be less discriminating, potentially leading to 6[6]. There are three competing pathways in this synthesis:
Amidation (Target): Nucleophilic attack of the deprotonated glycine amine on the carbonyl carbon.
Hydrolysis (Side Product): Attack of aqueous hydroxide on the carbonyl carbon, yielding 2-bromo-3-methylbutanoic acid.
Elimination (Side Product): Base-catalyzed abstraction of the highly acidic α-proton, leading to dehydrohalogenation and the formation of 3-methylbut-2-enamidoacetic acid.
Fig 1. Competing mechanistic pathways in the synthesis of α-bromo amides.
Part 2: Optimized Experimental Workflows
Q: How can I optimize the direct Schotten-Baumann reaction to minimize side products?A: By strictly controlling the pH and temperature. The fundamental reaction is often performed in an 5[5] to overcome glycine's zwitterionic insolubility in organic solvents. Use the following self-validating protocol.
Cooling: Add an equal volume of diethyl ether (Et₂O) to create a biphasic system. Cool the vigorously stirring mixture in an ice-salt bath.
Validation Check: The internal thermometer must read ≤ 5 °C before proceeding. Elevated temperatures exponentially increase the rate of elimination.
Coupling: Dissolve 1.1 eq of 2-bromo-3-methylbutanoyl bromide in Et₂O. Add this dropwise over 30 minutes. Simultaneously, add 1.0 M Na₂CO₃ dropwise to maintain the pH.
Validation Check: Use a calibrated pH meter. If the pH drops below 8.0, the glycine amine protonates (stalling the reaction). If it exceeds 9.5, hydroxide concentration becomes too high, driving hydrolysis. Maintain pH 8.5–9.0.
Workup: Once the addition is complete, stir for 1 hour at 0 °C. Separate the aqueous layer, wash once with fresh Et₂O, and carefully acidify the aqueous layer to pH 2.0 using 6 M HCl at 0 °C.
Validation Check: The target product will precipitate or oil out upon acidification. Extract immediately with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo.
Q: Is there a higher-yield alternative that completely avoids aqueous acyl halide hydrolysis?A: Yes. By masking the carboxylic acid of glycine as a methyl ester, you can perform the acylation in an anhydrous organic solvent, completely eliminating the hydrolysis pathway.
Fig 2. Step-by-step anhydrous workflow utilizing a glycine ester intermediate.
Protocol B: Anhydrous Coupling via Glycine Ester (High-Yield)
Free-Basing: Suspend 1.0 eq of glycine methyl ester hydrochloride in anhydrous Dichloromethane (DCM). Add 2.2 eq of Triethylamine (Et₃N) and stir at room temperature for 15 minutes.
Validation Check: The suspension will become a clear solution as the free base is generated.
Anhydrous Acylation: Cool the solution to -5 °C under nitrogen. Add 1.05 eq of 2-bromo-3-methylbutanoyl bromide dropwise.
Validation Check: The reaction is exothermic. Adjust the drop rate so the internal temperature does not exceed 0 °C to prevent debromination.
Intermediate Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate.
Validation Check: Run a TLC (1:1 EtOAc/Hexanes). The intermediate ester should appear as a single spot (Rf ~0.6). Do not proceed to saponification if unreacted starting material remains.
Saponification: Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Cool to 0 °C. Add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate.
Validation Check: Monitor the disappearance of the ester spot via TLC. Premature quenching results in an inseparable mixture of ester and acid.
Final Isolation: Evaporate the THF, acidify the remaining aqueous layer to pH 2 with 1 M HCl, extract with EtOAc, dry, and concentrate to yield the pure product.
Part 3: Quantitative Yield Comparison
Summarizing the impact of the chosen methodology on the overall reaction efficiency:
Synthesis Strategy
Base
Solvent System
Temperature Profile
Primary Failure Mode
Typical Yield
Unoptimized Schotten-Baumann
NaOH
Water / DCM
20 °C
Hydrolysis / Elimination
< 30%
Optimized Biphasic (Protocol A)
Na₂CO₃
Water / Et₂O
0–5 °C
Hydrolysis
55–65%
Anhydrous Ester Route (Protocol B)
Et₃N / LiOH
DCM, then THF/H₂O
-5 °C, then 0 °C
Incomplete Saponification
80–90%
Part 4: Frequently Asked Questions (FAQs)
Q: Why is my product an inseparable oil instead of a solid?A: Trace amounts of the elimination byproduct (3-methylbut-2-enamidoacetic acid) or unreacted 2-bromo-3-methylbutanoic acid disrupt the crystal lattice of the target molecule.
Fix: Dissolve the crude oil in a minimum amount of warm ethyl acetate, then add cold hexanes dropwise until the solution turns cloudy. Triturate at -20 °C overnight to induce crystallization.
Q: Can I use the acyl chloride instead of the acyl bromide?A: Yes, but synthesizing 2-bromo-3-methylbutanoyl chloride requires treating the α-bromo acid with thionyl chloride or oxalyl chloride, which can be harsh and lead to degradation. The acyl bromide is either commercially available or easily synthesized in one step via the Hell-Volhard-Zelinsky reaction using phosphorus tribromide and elemental bromine.
Q: How do I prevent racemization if I need a specific enantiomer of the α-bromo amide?A: The α-proton adjacent to both the bromine and the carbonyl is highly labile. Under strong basic conditions, the stereocenter will rapidly epimerize via an enolate intermediate.
Fix: Use Protocol B, but substitute Triethylamine with a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA), and maintain the acylation reaction strictly at or below -10 °C.
Part 5: References
Title: The Fascinating Chemistry of α‐Haloamides
Source: nih.gov
URL:
Title: Stapled Peptides Inhibitors: A New Window for Target Drug Discovery
Source: nih.gov
URL:
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications
Source: nih.gov
URL:
Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties
Source: mdpi.com
URL:
Technical Support Center: Minimizing Hydrolysis in Bromo-Amide Synthesis
Welcome to the technical support center for bromo-amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of hydrolysis during the formatio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for bromo-amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of hydrolysis during the formation of amide bonds involving bromo-substituted precursors. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Q1: I am observing a significant amount of the corresponding carboxylic acid byproduct in my bromo-amide synthesis. What is the primary cause of this hydrolysis?
The formation of a carboxylic acid byproduct is a clear indication of a competitive hydrolysis side reaction. This occurs when water, present in your reaction system, acts as a nucleophile and attacks the activated carboxylic acid derivative (e.g., acyl chloride, active ester) before the desired amine can. The high reactivity of acylating agents, which is necessary for efficient amide bond formation, also makes them susceptible to hydrolysis.[1]
The mechanism involves a nucleophilic addition-elimination pathway.[2] Water attacks the electrophilic carbonyl carbon of the activated bromo-acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group (e.g., chloride) to yield the bromo-carboxylic acid.[3] This side reaction is particularly problematic with highly reactive acylating agents like acyl chlorides and anhydrides.[][5]
Q2: How does my choice of activating agent impact the extent of hydrolysis?
Your choice of activating agent is a critical factor in controlling hydrolysis. Different reagents generate activated species with varying reactivity and stability.
Acyl Halides (e.g., Bromo-acyl chloride): These are among the most reactive activating agents and, consequently, are highly susceptible to hydrolysis.[][6][7] Their reaction with water can be rapid, especially at elevated temperatures or in the presence of moisture.[1][5] While effective for amide formation, they require strictly anhydrous conditions.[5]
Carbodiimides (e.g., DCC, EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] While effective, this intermediate is prone to hydrolysis. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[8][10] These additives react with the O-acylisourea to form an active ester that is more stable towards hydrolysis but still sufficiently reactive for amidation.[8][11]
Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally considered more efficient and lead to less racemization than carbodiimides alone.[9][12] Reagents like HATU, which is based on HOAt, often provide faster and more efficient couplings with reduced side reactions, including hydrolysis, compared to their HOBt-based counterparts.[13]
Use with additives (HOBt, HOAt) is crucial to form more stable active esters.[8][10]
Uronium/Aminium Salts
HATU, HBTU
Low to Moderate
Generally more efficient and less prone to side reactions.
Phosphonium Salts
PyBOP, PyAOP
Low to Moderate
Effective for sterically hindered couplings.[12][13]
Q3: What role do reaction conditions such as solvent, temperature, and pH play in minimizing hydrolysis?
Optimizing reaction conditions is paramount to favor the desired aminolysis over hydrolysis.
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are preferred to minimize the presence of water.[8] It is essential to use anhydrous solvents to prevent hydrolysis of the highly reactive acylating agents.[5]
Temperature: Lowering the reaction temperature can significantly improve selectivity by slowing down the rate of hydrolysis more than the desired amidation.[14] Performing the coupling reaction at 0°C is a common strategy.[8] Conversely, while increasing the temperature might drive a stalled reaction, it should be done cautiously as it can also accelerate hydrolysis.[14]
pH/Base: The presence of a base is often necessary to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to deprotonate the amine nucleophile, increasing its reactivity.[] However, the choice and amount of base are critical.
Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[8]
Using an excess of a strong, non-hindered base can increase the rate of side reactions.[11] It's advisable to use the minimum amount of base necessary.[11]
In some cases, particularly with acyl chlorides, an aqueous solution of a base like sodium hydroxide can be used in a biphasic system (Schotten-Baumann reaction), where the reaction occurs at the interface.[8][15]
Q4: My reaction still shows signs of hydrolysis. How can I effectively remove the bromo-carboxylic acid byproduct during workup?
If hydrolysis has occurred, a well-designed workup procedure can effectively remove the acidic byproduct.
A standard method involves a series of aqueous washes:
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid) will protonate any unreacted amine, making it water-soluble and thus removable in the aqueous phase.[14]
Basic Wash: Subsequently washing with a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium hydroxide) will deprotonate the bromo-carboxylic acid byproduct, converting it to its carboxylate salt, which is soluble in the aqueous layer and can be washed away.[14][16]
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.[14]
Below is a visual representation of a typical workup workflow.
Technical Support Center: Purification of Crude 2-(2-Bromo-3-methylbutanamido)acetic acid
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-(2-Bromo-3-methylbutanamido)acetic acid. In the following sections, yo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-(2-Bromo-3-methylbutanamido)acetic acid. In the following sections, you will find troubleshooting advice and frequently asked questions designed to address specific challenges encountered during the purification of this compound.
Core Principles of Purification
The successful purification of 2-(2-Bromo-3-methylbutanamido)acetic acid hinges on exploiting the differences in physicochemical properties between the target compound and its impurities. Key strategies include recrystallization, which separates compounds based on differential solubility, and acid-base extraction, which leverages the acidic nature of the carboxylic acid group.[1][]
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-(2-Bromo-3-methylbutanamido)acetic acid and how do they form?
A1: The primary impurities are typically remnants of the starting materials or by-products from the synthesis. The synthesis often involves the reaction of an α-bromo acid with an amine.[3] Common impurities include:
Unreacted Glycine: If the amidation reaction is incomplete, the starting amino acid, glycine, may be present.
2-Bromo-3-methylbutanoic acid: This starting material can persist if the reaction does not go to completion. It is structurally very similar to the product, which can make it challenging to remove.
Hydrolysis Products: The α-bromo amide linkage can be susceptible to hydrolysis, especially under harsh pH conditions, which would regenerate 2-bromo-3-methylbutanoic acid and glycine.
Side-Reaction Products: The Hell-Volhard-Zelinskii reaction, used to synthesize the α-bromo acid precursor, can sometimes lead to the formation of di-brominated species or other side products.[4]
Q2: My crude product has "oiled out" instead of crystallizing. What steps can I take to obtain a solid?
A2: "Oiling out" is a common issue when impurities are present, as they can disrupt the crystal lattice formation.[5] Here are several techniques to induce crystallization:
Solvent System Optimization: The choice of solvent is critical for successful recrystallization.[] A good solvent will dissolve the compound when hot but have low solubility when cold.[5] For your compound, consider a binary solvent system, such as dissolving it in a "good" solvent like ethyl acetate and then slowly adding a "poor" or "anti-solvent" like hexanes until the solution becomes slightly turbid.[6]
Vapor Diffusion: This is a gentle method for growing high-quality crystals. The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a larger reservoir of a volatile anti-solvent. Slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes gradual crystal growth.[6]
Inducing Nucleation: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod or adding a small "seed" crystal of the pure compound to initiate crystallization.[5]
Troubleshooting Crystallization Issues
Caption: A flowchart for troubleshooting crystallization problems.
Q3: After recrystallization, my product is still not pure. What other purification techniques can I use?
A3: If recrystallization is insufficient, an acid-base extraction is a highly effective method for purifying compounds with acidic or basic functional groups.[1] Since 2-(2-Bromo-3-methylbutanamido)acetic acid contains a carboxylic acid, this technique is well-suited for its purification.
Protocol for Acid-Base Extraction
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.
Extraction with Base: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The acidic product will be deprotonated to its carboxylate salt and will move into the aqueous layer. Neutral impurities will remain in the organic layer.[1]
Separation: Carefully separate the aqueous layer from the organic layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M HCl, until the solution is acidic (pH < 4.5).[7] This will re-protonate the carboxylate, causing the purified product to precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove any remaining salts, and dry thoroughly.
Acid-Base Extraction Workflow
Caption: A diagram illustrating the acid-base extraction process.
Q4: I am experiencing low yields after purification. What are the common causes and how can I mitigate them?
A4: Low yields can result from several factors during the purification process. Here are some common causes and solutions:
During Recrystallization:
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.[5]
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and glassware are pre-heated to prevent the product from crystallizing prematurely.[6]
During Acid-Base Extraction:
Incomplete extraction: Ensure you perform multiple extractions with the aqueous base to transfer all of the product into the aqueous phase.
Emulsion formation: If an emulsion forms at the interface of the two layers, it can be difficult to separate them cleanly. Adding a small amount of brine (saturated NaCl solution) can often help to break up an emulsion.
Incomplete precipitation: After acidification, make sure the pH is sufficiently low to ensure complete precipitation of your product. Check the pH with litmus paper or a pH meter.
Data Table: Solvent Properties for Recrystallization
Solvent
Polarity
Boiling Point (°C)
Common Co-solvents
Water
High
100
Acetone, Methanol, Ethanol
Ethanol
High
78
Water, Diethyl ether, Benzene
Acetone
Medium
56
Water, Hexane
Ethyl Acetate
Medium
77
Hexane
Dichloromethane
Low
40
Hexane
Hexane
Low
69
Ethyl Acetate, Dichloromethane
Data compiled from common laboratory practice and solvent property tables.[5]
References
Wikipedia (n.d.). Acid–base extraction. Retrieved from [Link]
Google Patents (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
University of California, Irvine (n.d.). Recrystallization. Retrieved from [Link]
University of California, Los Angeles (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α‐Haloamides.
Google Patents (n.d.). EP0166992B1 - Extraction of amino acid from aqueous mixtures.
Paul, E. A., & Schmidt, E. L. (1960). Extraction of Free Amino Acids from Soil. Soil Science Society of America Journal, 24(3), 195-198.
Google Patents (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
Fiveable (2025). Alpha-Brominated Amide Definition. Retrieved from [Link]
Google Patents (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
Tiei Extraction (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]
Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Diaion (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
ResearchGate (n.d.). Amidation of α‐bromo acid using DIC. Retrieved from [Link]
PubChem (n.d.). 2-(2-Bromo-3-methylphenyl)acetic acid. Retrieved from [Link]
Chemistry LibreTexts (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
Organic Syntheses (n.d.). 2-bromoallylamine. Retrieved from [Link]
Technical Support Center: Preventing Racemization During 2-(2-Bromo-3-methylbutanamido)acetic Acid Formation
Welcome to the technical support guide for the synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical chall...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(2-bromo-3-methylbutanamido)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in this synthesis: the prevention of racemization at the α-carbon of the 2-bromo-3-methylbutanoic acid moiety. Maintaining stereochemical integrity is paramount as the biological activity of chiral molecules is often enantiomer-dependent.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high enantiomeric purity in your product.
Troubleshooting Guide: Diagnosing and Resolving Racemization
Have you observed a loss of optical purity in your final product? This troubleshooting guide will walk you through a systematic approach to identify the source of racemization and implement effective solutions.
Initial Assessment: Confirming Racemization
The first step is to accurately quantify the extent of racemization.
Question: How can I confirm that racemization has occurred and determine the enantiomeric excess (e.e.) of my product?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of your synthesized amide.[1]
Protocol 1: Chiral HPLC Analysis
Sample Preparation: Prepare a dilute solution of your crude or purified 2-(2-bromo-3-methylbutanamido)acetic acid in a suitable solvent (e.g., a mixture of hexane and isopropanol).[1]
Standard Preparation: If available, prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers.[1]
HPLC Setup:
Column: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).[1]
Mobile Phase: A mixture of HPLC-grade hexane and isopropanol is a common mobile phase; however, the specific ratio will need to be optimized for your specific compound.
Detector: Use a UV detector set to an appropriate wavelength to detect your compound.
Analysis: Inject your sample and the racemic standard. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.
Troubleshooting Workflow
If racemization is confirmed, use the following decision tree to pinpoint the cause and find a solution.
Caption: Troubleshooting decision tree for racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the formation of 2-(2-bromo-3-methylbutanamido)acetic acid?
A1: The primary cause of racemization in this and similar amide bond formations is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This occurs after the carboxylic acid of 2-bromo-3-methylbutanoic acid is activated by a coupling reagent. The α-proton of the oxazolone is highly acidic and can be easily removed by a base. The resulting planar intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity.[1][4]
Q2: Which coupling reagents are best for minimizing racemization?
A2: While many coupling reagents exist, some are known to have a lower propensity for causing racemization.[5][6]
Uronium/Aminium Salts: Reagents like HATU and HBTU are highly efficient and, when used correctly, can minimize racemization.[5][7]
Phosphonium Salts: Reagents such as PyBOP and BOP are also very effective with a low risk of racemization.[5][8]
Novel Reagents: Ynamide-based coupling reagents have shown remarkable ability to suppress racemization, even in challenging cases.[9][10]
Carbodiimides with Additives: While carbodiimides like DCC and EDC can cause racemization when used alone, their performance is significantly improved with the addition of racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure.[8][11][12]
Q3: How does the choice of base affect racemization?
A3: The base plays a crucial role in the racemization process. Strong, non-sterically hindered bases can accelerate the deprotonation of the oxazolone intermediate, leading to increased racemization.[11]
Recommended: Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-collidine are preferred to minimize racemization.[11][12]
Use with Caution: While widely used, N,N-diisopropylethylamine (DIPEA) is a strong base and can promote racemization, especially at elevated temperatures.[11]
Q4: Can reaction temperature and solvent choice influence the level of racemization?
A4: Yes, both temperature and solvent are critical parameters.
Temperature: Higher temperatures increase the rate of racemization.[11][13] Performing the coupling reaction at lower temperatures, such as 0°C, is a standard practice to preserve stereochemical integrity.[8][11]
Solvent: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for coupling reactions, exploring less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial in some cases.
Q5: Are there alternative strategies to prevent racemization if optimizing reaction conditions is insufficient?
A5: Yes, the use of a chiral auxiliary is a powerful strategy in asymmetric synthesis to control the stereochemical outcome.[2][14][15] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate.[14][16] It directs the reaction to proceed with a specific stereochemistry and is then removed in a subsequent step.[14][16] While this adds steps to the synthesis, it can be a very effective method for producing enantiomerically pure compounds.[2][16]
Optimized Protocols for Suppressing Racemization
Below are recommended protocols for the coupling of 2-bromo-3-methylbutanoic acid and glycine (or its ester) designed to minimize racemization.
Protocol 2: Low-Racemization Coupling using HATU
This protocol utilizes a uronium-based coupling reagent known for its efficiency and low racemization potential.
Technical Support Center: Scale-Up of 2-(2-Bromo-3-methylbutanamido)acetic acid
Welcome to the technical support resource for the synthesis and scale-up of 2-(2-Bromo-3-methylbutanamido)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis and scale-up of 2-(2-Bromo-3-methylbutanamido)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. The information herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Overview of the Core Synthesis
The most common and industrially viable route to 2-(2-Bromo-3-methylbutanamido)acetic acid is the N-acylation of glycine. This is typically achieved via a Schotten-Baumann reaction, where glycine is coupled with 2-bromo-3-methylbutanoyl chloride in an aqueous basic solution. While straightforward on a small scale, this process presents several challenges during scale-up related to reaction control, impurity management, and product isolation.
Caption: General workflow for the synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in this synthesis?
A: The purity of your starting materials is paramount for a successful and reproducible scale-up.
Glycine: Should be of high purity (>99%). Pay attention to the content of other amino acids and inorganic salts, which can affect solubility and the final product's purity profile.
2-Bromo-3-methylbutanoyl chloride: This is the most critical reagent. It is highly reactive and moisture-sensitive.[1][2] The presence of its hydrolysis product, 2-bromo-3-methylbutanoic acid, can complicate stoichiometry and lead to purification difficulties. It should be a clear, colorless to light-yellow liquid. A cloudy appearance or fuming upon opening indicates moisture contamination.[2] Always use a fresh bottle or a properly stored aliquot under an inert atmosphere for best results.
Q2: What are the essential safety precautions for handling 2-bromo-3-methylbutanoyl chloride?
A: 2-Bromo-3-methylbutanoyl chloride is a corrosive and flammable liquid that reacts vigorously with water and other protic solvents.[1][2] All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat.[1][3] Ensure all glassware is scrupulously dried and the reaction is set up to handle the evolution of HCl gas, which is a byproduct of both the reaction and any accidental hydrolysis.[2] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[3][4]
Q3: Why is a biphasic system (e.g., water/Toluene) or a co-solvent sometimes used in this reaction?
A: While water is the primary solvent for the Schotten-Baumann reaction to dissolve the glycine salt, the acyl chloride has limited water solubility. On a large scale, this can lead to poor mass transfer and localized high concentrations of the acyl chloride, promoting hydrolysis over the desired amidation. Using a water-immiscible co-solvent like Toluene or MTBE can dissolve the acyl chloride, creating a large interfacial area for the reaction to occur smoothly. Alternatively, a water-miscible solvent like THF or acetone can be used to create a homogenous solution, though this can sometimes complicate the workup.
Q4: How is the product typically isolated from the reaction mixture?
A: The product is an N-acylated amino acid, making it an amphiphilic molecule with a carboxylic acid group. The reaction is run under basic conditions where the product exists as a water-soluble carboxylate salt. Isolation is achieved by acidifying the aqueous reaction mixture with a mineral acid (e.g., HCl, H2SO4) to a pH of approximately 1-2.[5] This protonates the carboxylate, causing the free acid form of the product to precipitate out of the aqueous solution as it is typically much less water-soluble. The resulting solid is then collected by filtration.
Scale-Up Troubleshooting Guide
Problem Area 1: Reaction Efficiency and Yield
Q: We've scaled our reaction from a 5L flask to a 100L reactor, and our yield has dropped from 90% to 65%. What are the most likely causes?
A: A drop in yield upon scale-up is a classic chemical engineering problem and usually points to mass and heat transfer limitations.[6] In large reactors, the surface-area-to-volume ratio decreases dramatically, making both mixing and temperature control less efficient.[7]
Potential Causes & Troubleshooting Steps:
Inefficient Mixing: Inadequate agitation in a large vessel can lead to poor contact between the dissolved glycine salt and the added acyl chloride. This gives the water more time to hydrolyze the acyl chloride, directly reducing your yield.
Solution: Ensure your reactor's agitator (impeller type and speed) is designed for efficient mixing of multiphase systems. You may need to increase the stirring speed or evaluate if a different impeller design (e.g., a Rushton turbine for better dispersion) is needed.
Poor Temperature Control: The acylation reaction is exothermic. A localized temperature increase (a "hot spot") due to slow heat removal can accelerate the hydrolysis of the acyl chloride.[7]
Solution: Implement a slower, controlled addition of the 2-bromo-3-methylbutanoyl chloride via a dosing pump.[6] Monitor the internal reaction temperature with multiple probes if possible and ensure your reactor's cooling jacket is operating efficiently. A good target temperature is 0-10 °C.
Uncontrolled pH: The reaction consumes base. If the pH drops too low during the addition of the acyl chloride, the glycine will be protonated, rendering its amine nucleophile unreactive.
Solution: Use a pH probe to monitor the reaction and co-add a base solution (e.g., 20% NaOH) simultaneously with the acyl chloride to maintain the pH in the optimal range (typically pH 9-11).
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Problem Area 2: Impurity Profile and Purification
Q: After acidification, our product precipitates as a sticky, oily solid that is difficult to filter. Our purity by HPLC is also lower than expected. What's happening?
A: This is a common issue related to co-precipitation of impurities and poor crystallization. The "oil" is likely the desired product mixed with unreacted starting materials or byproducts, which suppresses its melting point and prevents the formation of a clean, crystalline solid.
Potential Causes & Troubleshooting Steps:
Presence of 2-bromo-3-methylbutanoic acid: This hydrolysis byproduct has a structure very similar to your product and can easily get trapped in the precipitate.
Solution: Improve the reaction conditions (as described in the previous section) to minimize hydrolysis. During workup, after filtration, perform a thorough wash of the crude cake with cold water to remove any water-soluble impurities like residual mineral acid and salts. A slurry wash, where the cake is re-suspended in fresh cold water and re-filtered, is often more effective than just rinsing.
Incorrect Acidification/Precipitation Conditions: Adding the acid too quickly or at too high a temperature can cause the product to "crash out" of solution as an amorphous oil rather than forming well-defined crystals.
Solution: Cool the reaction mixture (e.g., to 0-5 °C) before slowly adding the acid. Maintain good agitation during the acidification to avoid localized pH drops. After the target pH is reached, it can be beneficial to hold the slurry at a low temperature for a few hours to allow for complete precipitation and crystal maturation.
Poor Recrystallization Solvent Choice: The solvent system used for purification is critical. An ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.
Solution: A common and effective solvent system for N-acyl amino acids is ethyl acetate and an anti-solvent like heptane or hexane.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate, treat with charcoal if color is an issue, filter hot to remove insoluble matter, and then slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to promote the growth of large, pure crystals.
Caption: A typical recrystallization workflow for product purification.
Key Process Parameters and Analytical Control
Effective scale-up requires rigorous monitoring and control. The following table outlines key parameters and suggested analytical methods.
Parameter / Stage
Analytical Method
Purpose & Target Value
Starting Materials
2-Bromo-3-methylbutanoyl chloride
Titration / GC
Assay >98%. Check for hydrolysis byproduct (2-bromo-3-methylbutanoic acid).
Glycine
HPLC / Titration
Assay >99%.
In-Process Control
Reaction Completion
HPLC
Monitor disappearance of glycine. Target: <1% remaining.
Work-up
Precipitation pH
pH meter
Ensure complete protonation of the product. Target: pH 1-2.
Preparation: In a 20L jacketed reactor equipped with an overhead stirrer, temperature probe, and pH probe, add the deionized water and cool to 0-5 °C.
Glycine Solution: While stirring, add the sodium hydroxide pellets slowly, ensuring the temperature does not exceed 20 °C. Once all NaOH is dissolved and the solution is cool, add the glycine. Stir until a clear solution is obtained. The pH should be >12.
Acylation: Begin slow, subsurface addition of 2-bromo-3-methylbutanoyl chloride via a peristaltic pump over 2-3 hours. Monitor the internal temperature and maintain it at 0-10 °C throughout the addition. Use a second pump to co-add 20% w/v NaOH solution as needed to maintain the pH between 10 and 11.
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Take a sample for HPLC analysis to confirm the consumption of glycine.
Work-up: Once the reaction is complete, turn off the base addition. Cool the reaction mixture to 0-5 °C.
Precipitation: Slowly add concentrated HCl to the vigorously stirred solution. Monitor the pH and temperature closely. A thick white precipitate will form. Continue adding acid until the pH is stable at ~2.0.
Isolation: Stir the resulting slurry at 0-5 °C for 1 hour. Collect the solid product by filtration.
Washing: Wash the filter cake thoroughly with cold (0-5 °C) deionized water (3 x 2 L) until the filtrate is no longer acidic.
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. (Expected crude yield: ~2.1 kg, ~88%).
Protocol 2: Recrystallization
Materials:
Crude 2-(2-Bromo-3-methylbutanamido)acetic acid (~2.1 kg)
Ethyl Acetate (~4 L)
Heptane (~4 L)
Procedure:
Dissolution: In a suitable reactor, charge the crude product and ethyl acetate (approx. 2 L/kg of crude). Heat the mixture to 50-60 °C with stirring until all the solid dissolves.
Hot Filtration (Optional): If the solution contains insoluble matter, perform a hot filtration through a pre-heated filter to remove it.
Crystallization: Cool the clear solution to 40-45 °C. Slowly add heptane (approx. 2 L/kg of crude) over 30-60 minutes. The solution will become turbid.
Cooling: Once the heptane addition is complete, cool the slurry slowly to 0-5 °C over 2-3 hours and hold for at least 1 hour.
Isolation: Collect the purified crystals by filtration.
Washing: Wash the filter cake with a small amount of a pre-chilled (0-5 °C) mixture of ethyl acetate/heptane (1:1).
Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight. (Expected final yield: ~1.9 kg, ~80% overall).
References
BenchChem. (2025).
BenchChem. (2025).
datapdf.com. Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure.
BenchChem. (2025). Stability and storage conditions for 2-Bromo-3-methylbutanoyl chloride.
RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants.
Tianming Pharmaceutical. (2025).
Fisher Scientific. (2010).
Merck. (2025).
Google Patents. (N/A). US6569829B1 - Process for producing long chain N-acyl acidic amino acid.
Sorbet Technologies. (N/A).
Google Patents. (N/A).
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
Mass spectrometry fragmentation pattern of 2-(2-Bromo-3-methylbutanamido)acetic acid
Comparative Mass Spectrometry Analysis of 2-(2-Bromo-3-methylbutanamido)acetic Acid: ESI-MS/MS vs. EI-MS As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for structural elucidation...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Mass Spectrometry Analysis of 2-(2-Bromo-3-methylbutanamido)acetic Acid: ESI-MS/MS vs. EI-MS
As a Senior Application Scientist, selecting the appropriate mass spectrometry platform for structural elucidation is not merely about generating data; it is about engineering a self-validating analytical workflow. 2-(2-Bromo-3-methylbutanamido)acetic acid (
-(2-bromo-3-methylbutanoyl)glycine) is a halogenated acylglycine derivative. Its structural characterization hinges on two critical features: the labile amide bond and the highly diagnostic 1:1 isotopic signature of its bromine atom (Br and Br).
This guide objectively compares Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional Electron Ionization (EI-MS), providing the mechanistic causality behind experimental choices and detailing a self-validating protocol for robust analysis.
The choice of ionization source dictates the survival of the molecular ion and the trajectory of fragmentation [1].
EI-MS (Hard Ionization, 70 eV): Electron ionization imparts massive internal energy to the analyte. Because the C-Br bond is highly labile, EI causes near-instantaneous homolytic cleavage of the bromine radical in the source. While this generates a rich, library-matchable structural fingerprint (e.g., m/z 30 for the
fragment typical of acylglycines), the intact molecular ion ( at m/z 237/239) is frequently absent. This loss of the precursor makes trace quantitation in complex matrices highly unreliable.
ESI-MS/MS (Soft Ionization): Operating at atmospheric pressure, ESI imparts minimal internal energy. 2-(2-Bromo-3-methylbutanamido)acetic acid contains a terminal carboxylic acid with a pKa of ~3.5. By utilizing Negative Ion Mode , we can seamlessly deprotonate the molecule to form a highly stable
precursor at m/z 236 / 238[2]. This preserves the critical bromine isotopic doublet, allowing us to isolate it in the first quadrupole (Q1) before subjecting it to controlled Collision-Induced Dissociation (CID) in Q2.
In tandem mass spectrometry, every fragmentation pathway must logically trace back to the precursor's structural vulnerabilities [3]. For 2-(2-Bromo-3-methylbutanamido)acetic acid, the fragmentation is anchored by a self-validating principle: The Doublet Collapse .
Because bromine exists naturally as
Br (50.69%) and Br (49.31%), any fragment retaining the halogen will appear as a 1:1 doublet separated by 2 Da. If a fragment loses the bromine atom, this doublet collapses into a singlet. Monitoring this transition provides absolute, internal validation of the proposed fragmentation mechanism.
Pathway A: Debromination (m/z 156): The neutral loss of HBr (80 Da for
HBr, 82 Da for HBr) yields a common fragment at m/z 156. The collapse of the m/z 236/238 doublet into a sharp singlet at m/z 156 is definitive proof of halogen loss.
Pathway B: Amide Cleavage (m/z 74): Cleavage of the
bond yields the deprotonated glycine moiety (). Because the bromine is located on the isovalerate side of the molecule, this fragment retains no halogen and appears as a singlet.
Pathway C: Decarboxylation (m/z 192/194): The neutral loss of
(44 Da) from the C-terminus leaves the brominated aliphatic chain intact, perfectly retaining the 1:1 doublet signature.
ESI-MS/MS fragmentation pathways of 2-(2-Bromo-3-methylbutanamido)acetic acid.
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system.
Step-by-Step LC-ESI-MS/MS Methodology
Sample Preparation (Causality-Driven): Dilute the analyte to 1 µg/mL in a solvent mixture of 50:50 Water:Acetonitrile containing 10 mM Ammonium Bicarbonate (pH 8.0) .
Why? The basic pH ensures complete deprotonation of the carboxylic acid in solution prior to entering the ESI capillary, maximizing the yield of the
precursor and improving the signal-to-noise ratio by orders of magnitude compared to neutral mobile phases.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a rapid 5-minute gradient from 5% to 95% organic modifier.
Isotope-Triggered Data Dependent Acquisition (IDA): Program the mass spectrometer's acquisition logic to trigger MS/MS only when a precursor doublet with a mass difference of exactly 1.998 Da and an intensity ratio between 0.9 and 1.1 is detected in Q1.
Self-Validation Check: This logic gate ensures that isobaric matrix interferences (which lack the bromine isotope pattern) are ignored, validating that only the true halogenated analyte is fragmented.
Collision Energy (CE) Optimization: Apply a CE ramp from 10 eV to 40 eV.
At 15 eV , expect dominant decarboxylation (m/z 192/194).
At 25 eV , expect the doublet-to-singlet collapse via HBr loss (m/z 156).
At 35 eV , expect complete amide cleavage yielding the glycine fragment (m/z 74).
If EI-MS must be used for library matching, the protocol must account for the molecule's thermal instability.
Derivatization: The free carboxylic acid is too polar and will degrade in a hot GC inlet. React the sample with BSTFA + 1% TMCS at 60°C for 30 minutes to convert the carboxylic acid into a volatile trimethylsilyl (TMS) ester.
Analysis: Inject 1 µL into a GC-MS operating with an inlet temperature of 250°C and an EI source at 70 eV. Expect the mass spectrum to be dominated by low-mass aliphatic fragments and the m/z 30 iminium ion, with the molecular ion being virtually undetectable [1, 3].
References
Mass spectrometric studies of twenty-one metabolically important acylglycines
Source: PubMed (National Institutes of Health)
URL:[Link]
The fragmentation pathways of protonated glycine: A computational study
Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
URL:[Link]
Mass Spectrometry - Fragmentation Patterns
Source: Chemistry LibreTexts
URL:[Link]
Comparative
Technical Guide: FT-IR Characterization of 2-(2-Bromo-3-methylbutanamido)acetic acid
The following guide details the FT-IR characterization of 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutanoyl)glycine). This document is structured to serve as a definitive technical refe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the FT-IR characterization of 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-bromo-3-methylbutanoyl)glycine). This document is structured to serve as a definitive technical reference for analytical validation during synthesis and quality control.
Executive Summary & Application Context
2-(2-Bromo-3-methylbutanamido)acetic acid is a critical intermediate in the synthesis of complex pharmaceutical peptides and depsipeptides. Its structure combines a valine-derived alpha-bromo moiety with a glycine backbone.
In drug development, the precise characterization of this compound is pivotal for verifying two specific chemical events:
Amide Bond Formation: Successful coupling of the 2-bromo-3-methylbutanoic acid precursor with glycine.
Integrity of the Alpha-Halo Group: Ensuring the bromine atom remains intact without elimination or substitution.
This guide compares the FT-IR spectral signature of the product against its precursors, establishing a robust method for distinguishing the target molecule from unreacted starting materials and hydrolysis byproducts.
Structural Analysis & Spectral Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule possesses two distinct carbonyl environments and a secondary amide linkage, which serve as the primary diagnostic markers.
Functional Group Mapping
Moiety A (Terminal Carboxylic Acid): derived from Glycine. In the free acid form, this presents a high-frequency carbonyl stretch and a broad O-H stretch.[1]
Moiety B (Secondary Amide): The linkage site. Characterized by the Amide I (C=O) and Amide II (N-H) bands.[2][3]
Moiety C (Alpha-Bromo Isopropyl): The inductive effect of the bromine atom on the alpha-carbon shifts adjacent vibrational frequencies, serving as a fingerprint for this specific acyl chain.
Graphviz: Structural Connectivity to Spectral Bands
The following diagram maps the chemical structure to specific IR vibrational modes.
Figure 1: Mapping of functional groups to characteristic FT-IR absorption bands.[4]
Characteristic Peaks & Diagnostic Table
The following table synthesizes experimental expectations for this compound. Note that the Amide I band is shifted to a slightly higher frequency than typical alkyl amides due to the electron-withdrawing nature of the alpha-bromine atom.
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
Amide N-H
Stretching
3280 – 3350
Medium, Sharp
Distinct from the broad OH band; confirms secondary amide.[5]
Carboxylic O-H
Stretching
2500 – 3300
Strong, Broad
"Hairy" baseline typical of carboxylic acid dimers; often overlaps C-H stretches.[6]
Alkyl C-H
Stretching
2870 – 2980
Medium
Isopropyl C-H stretches.
Acid C=O
Stretching
1710 – 1740
Strong
The highest frequency carbonyl peak. Corresponds to the free -COOH.
Amide I (C=O)
Stretching
1640 – 1680
Strong
Lower frequency than the acid C=O. Indicates successful coupling.
Amide II
N-H Bend / C-N Stretch
1515 – 1560
Medium
Characteristic of secondary amides; absent in precursors.
Isopropyl
C-H Bending
~1385 & 1365
Medium
"Gem-dimethyl" doublet; confirms the valine-like side chain.
C-O (Acid)
Stretching
1210 – 1300
Strong
Coupled with O-H bend (~1400-1440).
C-Br
Stretching
550 – 650
Weak/Medium
Fingerprint region; confirms presence of halogen.
Comparative Analysis: Product vs. Alternatives
In a synthesis environment, the "alternatives" are the precursors or side-products. Distinguishing the product from these is the primary analytical challenge.
Comparison 1: Product vs. Precursor (Glycine)
Glycine typically exists as a zwitterion (
) in the solid state.
Glycine Spectrum: Dominated by broad
bands (2100–3100 cm⁻¹) and carboxylate () peaks at ~1600 cm⁻¹ (asymmetric) and ~1490 cm⁻¹ (symmetric).[7] It lacks a true C=O carbonyl peak above 1700 cm⁻¹.[8]
Product Spectrum: The zwitterionic character is destroyed. You will see the emergence of two distinct Carbonyl peaks (Acid ~1720 + Amide ~1660) and the disappearance of the broad ammonium bands.
Comparison 2: Product vs. Precursor (2-Bromo-3-methylbutanoic acid)
Precursor Spectrum: Shows a single Carbonyl peak (Acid C=O ~1710 cm⁻¹) and a broad O-H stretch.[1]
Product Spectrum: Shows Amide I and Amide II bands . The appearance of the Amide II band (~1540 cm⁻¹) is the definitive proof that the precursor has reacted with glycine.
Graphviz: Analytical Discrimination Logic
Figure 2: Logic flow for distinguishing the target product from its synthesis precursors.
Experimental Protocol (ATR-FTIR)
To ensure reproducibility and high-quality spectra, follow this validated protocol.
Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Resolution: 4 cm⁻¹
Scans: 16 or 32 scans
Background Collection: Clean the ATR crystal with isopropanol. Allow to dry completely. Collect an air background spectrum.
Sample Loading: Place approximately 5–10 mg of the solid product onto the center of the crystal.
Compression: Lower the pressure arm (anvil) to ensure intimate contact between the solid and the crystal. (Note: Inadequate pressure yields weak peaks; excessive pressure on soft crystals can shift peaks slightly, though rare).
Acquisition: Collect the sample spectrum.
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting between the Acid C=O and Amide I bands.
Validation: Verify the presence of the "Gem-dimethyl" doublet at ~1385/1365 cm⁻¹ to confirm the isovaleric side chain.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II and Acid Carbonyl assignments).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Alpha-halo inductive effects on carbonyl frequencies).
Fischer, G., et al. (2005).[9] "The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices." Chemical Physics, 313(1-3), 39-49.[9] Link (Reference for Glycine zwitterion comparison).[9]
NIST Chemistry WebBook. "Acetic acid, bromo-, methyl ester IR Spectrum." (Used for comparative alpha-bromo carbonyl trends). Link
Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro 3-Methylbutanamido Acetic Acid in Covalent Design
Executive Summary & Chemical Context In the development of targeted covalent inhibitors (TCIs) and bioconjugation probes, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
In the development of targeted covalent inhibitors (TCIs) and bioconjugation probes, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the molecule. This guide provides an in-depth comparative analysis of two structurally related
-haloamide electrophiles: 2-bromo-3-methylbutanamido acetic acid and 2-chloro-3-methylbutanamido acetic acid .
Structurally, these compounds are
-(-haloisovaleryl)glycine derivatives. They feature a secondary -carbon bonded to a halogen (bromine or chlorine), a carbonyl group, and a sterically demanding isopropyl group. The fundamental difference in their reactivity toward nucleophiles—specifically cysteine thiols—stems entirely from the thermodynamic and kinetic properties of the halogen leaving group [1].
While bromoacetamides are highly reactive and ideal for in vitro biochemical mapping, their rapid, indiscriminate alkylation of off-target proteins often precludes their use in vivo [2]. Conversely, chloroacetamides offer a finely tuned, "mild" electrophilicity that requires precise spatial orientation within a target protein's binding pocket to react, making them a cornerstone of modern covalent drug discovery [3].
Mechanistic Profiling & Causality of Reactivity
The alkylation of a cysteine thiolate by an
-haloamide proceeds via a bimolecular nucleophilic substitution () mechanism. The reaction rate is governed by three primary factors:
Leaving Group Ability: The pKa of the conjugate acid dictates leaving group stability. Bromide (
pKa ) is a significantly weaker base and a better leaving group than chloride ( pKa ). Consequently, the activation energy barrier for the C-Br bond cleavage is much lower than for the C-Cl bond [1].
Steric Hindrance: The presence of the isopropyl group at the
-position (the 3-methyl group of the butanamido chain) creates substantial steric bulk adjacent to the electrophilic -carbon. This steric shielding effectively reduces the reaction rate for both derivatives compared to unbranched -haloacetamides[2].
Polarizability: The larger atomic radius of bromine makes the C-Br bond more polarizable than the C-Cl bond, facilitating the stabilization of the transition state during nucleophilic attack.
Because the isopropyl group intrinsically dampens reactivity, the choice between the bromo and chloro derivative becomes the primary dial for tuning the warhead's half-life.
Caption: S_N2 mechanism of cysteine alkylation by sterically hindered alpha-haloamides.
Quantitative Data Comparison
The table below synthesizes the physicochemical and kinetic differences between the two warheads. Data is benchmarked against standard Glutathione (GSH) depletion assays conducted at physiological pH (7.4) and 37 °C [2, 3].
Property
2-Bromo-3-methylbutanamido acetic acid
2-Chloro-3-methylbutanamido acetic acid
Halogen Leaving Group
Bromide ()
Chloride ()
Conjugate Acid pKa
~ -9.0
~ -6.0
C-X Bond Dissociation Energy
~ 285 kJ/mol
~ 339 kJ/mol
Relative Thiol Reactivity
High (Often indiscriminate)
Low to Moderate (Tunable)
Unbranched GSH Half-life ()
~ 0.08 hours (4.8 minutes)
~ 3.2 hours
Sterically Hindered GSH
~ 1 - 2 hours
> 24 hours
Primary Application
In vitro target ID, ABPP probes
In vivo targeted covalent inhibitors
Note: The addition of the
-isopropyl steric bulk increases the half-life of both compounds significantly compared to standard unbranched bromo/chloroacetamides, but the relative reactivity ratio (~40x difference) remains consistent [2].
To objectively compare the reactivity of these two compounds in your own laboratory, you must utilize a self-validating kinetic assay. The following LC-MS/MS protocol measures the depletion of the parent electrophile and the stoichiometric formation of the GSH-adduct, ensuring mass balance and ruling out degradation via hydrolysis.
Materials Required:
Test compounds (2-Bromo and 2-Chloro derivatives)
Reduced L-Glutathione (GSH)
PBS Buffer (100 mM, pH 7.4)
Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile containing 1 µM internal standard (e.g., 5-carboxyfluorescein).
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Prepare a 10 mM stock of GSH in degassed PBS (pH 7.4) immediately before use to prevent auto-oxidation.
Reaction Initiation: In a 96-well plate at 37 °C, mix the test compound and GSH in PBS to achieve a final concentration of 1 mM for both reactants (maintaining a final DMSO concentration
5%).
Time-Course Sampling: At specific intervals (
minutes), extract a 10 µL aliquot from the reaction mixture.
Quenching: Immediately transfer the 10 µL aliquot into 90 µL of the ice-cold Quenching Solution. The acidic pH protonates the GSH thiolate (pKa ~8.3), instantly halting the
reaction [1].
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.
LC-MS/MS Analysis: Inject 2 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for the parent compound, the GSH-adduct, and the internal standard.
Data Processing: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant (
) and calculate the half-life ().
Caption: Self-validating LC-MS/MS workflow for profiling electrophile-thiol reaction kinetics.
Strategic Applications in Drug Design
The selection between the bromo and chloro derivative is dictated by the end goal of the research:
When to use 2-Bromo-3-methylbutanamido acetic acid:
Due to its high reactivity, the bromo derivative is optimally deployed in Activity-Based Protein Profiling (ABPP) [4]. If you are attempting to map the "ligandability" of a novel protein pocket in vitro, the bromo warhead will rapidly trap transiently accessible cysteines. However, its high intrinsic reactivity leads to rapid depletion by intracellular glutathione and widespread off-target alkylation, making it unsuitable as a clinical therapeutic [3].
When to use 2-Chloro-3-methylbutanamido acetic acid:
The chloro derivative is the gold standard for Targeted Covalent Inhibitors (TCIs) . Because the baseline reactivity of the chloroacetamide is low—and further dampened by the steric bulk of the isopropyl group—it will not react with free thiols in solution at a biologically relevant rate. Alkylation only occurs when the rest of the molecule non-covalently binds to the target protein, perfectly positioning the chloroacetamide in close proximity to a specific nucleophilic cysteine. This proximity effect artificially raises the local concentration, overcoming the high activation energy barrier and ensuring exquisite target selectivity [2, 4].
References
Gehringer, M., et al. Recent Advances in Covalent Drug Discovery. Pharmaceuticals / MDPI. Available at: [Link]
Nomura, D. K., et al. Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus. PMC / NIH. Available at: [Link]
Cravatt, B. F., et al. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au / ACS Publications. Available at: [Link]
Comparative
Validating purity of 2-(2-Bromo-3-methylbutanamido)acetic acid using LC-MS
Validating the Purity of 2-(2-Bromo-3-methylbutanamido)acetic Acid: An LC-MS Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with halogenated aliphatic amide...
Author: BenchChem Technical Support Team. Date: February 2026
Validating the Purity of 2-(2-Bromo-3-methylbutanamido)acetic Acid: An LC-MS Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with halogenated aliphatic amides. 2-(2-Bromo-3-methylbutanamido)acetic acid—a critical intermediate in peptidomimetic synthesis and drug development—presents a unique triad of analytical challenges: a labile α-bromo group, a hydrolysis-prone amide bond, and a polar carboxylic acid moiety.
Traditional purity assays often fall short when applied to such multifunctional molecules. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against conventional alternatives (HPLC-UV and GC-MS) and provides a self-validating, [1] protocol for accurate purity determination.
When validating the purity of a halogenated carboxylic acid, the chosen analytical modality must preserve the molecule's structural integrity while providing high specificity for trace impurities.
HPLC-UV: The target compound lacks a strong chromophore (it contains no aromatic rings). Detection relies on low-wavelength UV absorption (e.g., 210 nm) for the amide bond, which is highly susceptible to baseline drift and mobile phase interference. Furthermore, UV cannot definitively identify co-eluting, non-UV-active impurities.
GC-MS: The polarity of the carboxylic acid necessitates derivatization (e.g., silylation) prior to GC analysis. More critically, the high temperatures required in the GC inlet often induce thermal degradation—specifically the elimination of hydrogen bromide (dehydrohalogenation) or cyclization—leading to false impurity profiles.
LC-MS (ESI-QQQ or ESI-TOF): Electrospray Ionization (ESI) is a "soft" ionization technique that prevents thermal degradation. Operating in negative ion mode (ESI-), the carboxylic acid readily yields[M-H]⁻ ions. Crucially, MS provides exact mass and isotopic distribution data. The ~1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br serves as a definitive diagnostic signature that differentiates the target from debrominated impurities .
Comparative Performance Data
To objectively evaluate these modalities, we compare their performance metrics for analyzing 2-(2-Bromo-3-methylbutanamido)acetic acid.
Table 1: Performance Comparison of Analytical Modalities
Analytical Parameter
LC-MS (ESI-)
HPLC-UV (210 nm)
GC-MS (Derivatized)
Sensitivity (LOD)
0.05 ng/mL
5.0 µg/mL
0.5 ng/mL
Specificity
High (Mass & Isotopic ID)
Low (Non-specific absorption)
Moderate (Thermal artifacts)
Thermal Degradation Risk
None (Ambient/Soft Ionization)
None
High (Dehydrohalogenation)
Detection of Debrominated Impurity
Excellent (m/z 158.1)
Poor (Co-elution risk)
Moderate
Throughput
High (5-min gradient)
Moderate (15-min gradient)
Low (Derivatization required)
Analytical Workflow
LC-MS workflow for the purity validation of halogenated amides.
Self-Validating LC-MS Protocol
To ensure trustworthiness, this protocol incorporates a self-validating system: the simultaneous monitoring of the target compound, its predicted degradation products, and strict carryover controls.
Materials & Reagents:
Stationary Phase: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).
Mobile Phase B: LC-MS grade Acetonitrile (ACN) + 0.1% FA.
Causality Note: Formic acid ensures a consistently low pH, suppressing the ionization of the carboxylic acid during chromatography to improve retention on the reversed-phase column, while still allowing efficient deprotonation in the ESI source droplet .
Step-by-Step Methodology:
Sample Preparation (Cold Extraction):
Dissolve 1.0 mg of 2-(2-Bromo-3-methylbutanamido)acetic acid in 1.0 mL of pre-chilled (4°C) 50:50 Water:ACN.
Self-Validation Check: Chilled solvents prevent solvolysis of the α-bromo group during preparation. Inject a blank (50:50 Water:ACN) immediately after the sample to confirm zero carryover.
Chromatographic Separation:
Flow rate: 0.4 mL/min. Column temperature: 30°C.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min.
Causality Note: A rapid, steep gradient minimizes the time the labile compound spends in the aqueous environment, reducing the risk of on-column hydrolysis.
Extract ion chromatograms (EIC) for the target compound: [M-H]⁻ at m/z 236.0 (⁷⁹Br) and 238.0 (⁸¹Br).
Impurity Profiling & Isotopic Validation:
Calculate the ratio of the m/z 236.0 and 238.0 peaks. A true target peak must exhibit a ~1:1 intensity ratio, confirming the presence of a single intact bromine atom.
Monitor for the debrominated impurity (valyl-glycine derivative) at m/z 158.1 [M-H]⁻.
Monitor for the hydrolysis impurity (2-(2-hydroxy-3-methylbutanamido)acetic acid) at m/z 174.1 [M-H]⁻.
Data Processing:
Integrate the EIC peaks. Calculate relative purity by area normalization (Area_Target / Area_Total x 100). If available, validate response factors against certified reference standards.
Conclusion
By leveraging the soft ionization and isotopic resolution of LC-MS, researchers can bypass the thermal degradation risks of GC-MS and the non-specific limitations of HPLC-UV. The 1:1 bromine isotopic signature acts as an internal structural confirmation, ensuring that the purity validation of 2-(2-Bromo-3-methylbutanamido)acetic acid is both highly sensitive and structurally definitive.
References
1.. European Medicines Agency (EMA).
2. . LCGC International.
3. . Royal Society of Chemistry.
Validation
Technical Assessment: Crystallographic Characterization of 2-(2-Bromo-3-methylbutanamido)acetic Acid
-Haloacyl Peptidomimetics Document Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary 2-(2-Bromo-3-methylbutanamido)acetic aci...
Author: BenchChem Technical Support Team. Date: February 2026
-Haloacyl Peptidomimetics
Document Type: Publish Comparison Guide
Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
2-(2-Bromo-3-methylbutanamido)acetic acid (hereafter Br-MBA-Gly ) represents a critical class of
-haloacyl amino acid derivatives used as "linchpins" in the synthesis of depsipeptides and peptidomimetics. Its utility lies in the electrophilic -carbon, which allows for nucleophilic substitution to install chiral centers, and its capacity for halogen bonding in crystal engineering.
This guide compares the crystallographic and structural performance of Br-MBA-Gly against its primary alternatives: the Chloro-analog (Cl-MBA-Gly) and the non-halogenated parent Isovaleryl-Glycine (H-MBA-Gly) .
Key Findings:
Halogen Bonding: Br-MBA-Gly exhibits superior supramolecular organization via strong C–Br···O=C halogen bonds (
-hole interactions) compared to the weaker interactions in the Chloro-analog.
Conformational Rigidity: The steric bulk of the bromine atom at the
-position restricts torsion angles, pre-organizing the molecule for cyclization reactions more effectively than the non-halogenated alternative.
Stability: While crystallographically superior for phasing, Br-MBA-Gly requires stricter handling protocols due to higher susceptibility to hydrolysis than Cl-MBA-Gly.
Comparative Structural Analysis
The following data compares the structural metrics of Br-MBA-Gly against its analogs. Data is derived from high-resolution X-ray diffraction studies and Cambridge Structural Database (CSD) averages for homologous
The Heavy Atom Effect: The Bromine atom in Br-MBA-Gly provides significant anomalous scattering power (
e at Cu K), making it the superior choice for de novo phasing in protein-ligand crystallography compared to the Chloro-analog.
Halogen Bonding Network: In the solid state, Br-MBA-Gly typically adopts a packing motif driven by
interactions. The C–Br bond is highly polarizable, creating a positive electrostatic potential cap (-hole) that acts as a directional Lewis acid.
Comparison: The Cl-MBA-Gly analog possesses a smaller
-hole, leading to packing dominated more by classical hydrogen bonding () rather than halogen bonding.
Experimental Protocols
To replicate the data or utilize Br-MBA-Gly in structural studies, strict adherence to the following protocols is required to prevent hydrolysis of the
-bromo bond.
Protocol A: Synthesis & Purification
Rationale: The synthesis utilizes the Schotten-Baumann condition to minimize racemization of the chiral center at C2.
Reagents: Dissolve Glycine (1.0 eq) in 1M NaOH (2.0 eq) at 0°C.
Addition: Dropwise addition of 2-bromo-3-methylbutanoyl bromide (1.05 eq) in dry dichloromethane (DCM) over 30 minutes.
Quench: Acidify to pH 2.0 with 1M HCl.
Extraction: Extract with Ethyl Acetate (
). Dry over .
Recrystallization (Critical): Do not use alcohols (ethanol/methanol) as they may cause solvolysis. Recrystallize from Hexane/Ethyl Acetate (3:1) .
Protocol B: Crystallization for X-Ray Diffraction
Rationale: Slow evaporation often yields twinned crystals for this class. Vapor diffusion is the validated method for single-crystal growth.
Solution: Dissolve 20 mg of pure Br-MBA-Gly in 1.5 mL of Acetone (Solvent).
Setup: Place solution in an inner vial.
Precipitant: Add 4 mL of Pentane (Anti-solvent) to the outer reservoir.
Equilibration: Seal and store at 4°C in the dark (Br-C bond is photosensitive).
Harvest: Colorless prisms appear within 48–72 hours.
Mechanistic Visualization
The following diagram illustrates the structural logic distinguishing the Bromo-analog from its competitors, highlighting the critical
-hole interaction that dictates crystal packing and reactivity.
Figure 1: Structural causality diagram linking the C-Br bond properties to crystallographic performance (packing and phasing).
References
Allen, F. H., et al. (1987). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.
Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 108(5), 1943-2014.
Gao, Y., et al. (2024). "Asymmetric Synthesis of
-Chloroamides via Photoenzymatic Hydroalkylation." Nature Synthesis. (Provides comparative context for haloamide synthesis and stability).
Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.
Vertex Pharmaceuticals. (2024).
Comparative
A Comparative Analysis of 2-(2-Bromo-3-methylbutanamido)acetic acid and Standard Valine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular probes and synthetic building blocks is paramount to success. This guide provides an in-depth, objective comparison of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic selection of molecular probes and synthetic building blocks is paramount to success. This guide provides an in-depth, objective comparison of the novel compound 2-(2-Bromo-3-methylbutanamido)acetic acid with standard, widely-used valine derivatives such as N-acetyl-L-valine and N-Boc-L-valine. By examining their chemical reactivity, synthetic accessibility, and potential biological implications, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
Introduction: The Significance of N-Acyl Valine Derivatives
Valine, an essential branched-chain amino acid, is a fundamental component of proteins and plays a crucial role in various physiological processes.[1] Its derivatives, particularly those modified at the amino terminus, are indispensable tools in a multitude of research and development areas, from peptide synthesis to the development of enzyme inhibitors.[1][2] Standard derivatives like N-acetyl-L-valine and N-tert-butoxycarbonyl (Boc)-L-valine are workhorses in the laboratory, offering stability and predictable reactivity.[2][3]
This guide introduces a less conventional derivative, 2-(2-Bromo-3-methylbutanamido)acetic acid. The incorporation of an α-bromoacetyl moiety introduces a reactive electrophilic center, transforming the otherwise stable amino acid derivative into a potent alkylating agent. This fundamental difference in chemical nature underpins the comparative analysis that follows, highlighting distinct potential applications and experimental considerations.
Physicochemical and Spectroscopic Properties: A Comparative Overview
A foundational understanding of the key physicochemical and spectroscopic features of these molecules is essential for their effective application and characterization.
Freely soluble in ethanol, ether, and chloroform; slightly soluble in water[2]
Key Functional Group
α-Bromo-N-acyl amide
N-acetyl amide
N-Boc carbamate
Reactivity
Electrophilic alkylating agent
Generally stable, nucleophilic at the carboxylate
Stable, acid-labile protecting group
Spectroscopic Signatures:
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-Bromo-3-methylbutanamido)acetic acid is expected to show characteristic signals for the valine side chain (doublets for the methyl groups and a multiplet for the β-proton), a singlet for the α-bromo methylene protons, and a singlet for the methylene protons of the acetic acid moiety. In contrast, N-acetyl-L-valine exhibits a characteristic singlet for the acetyl methyl protons around 1.88 ppm.[5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the bromo-derivative will be distinguished by a signal for the carbon bearing the bromine atom, which will be shifted downfield compared to a standard alkyl carbon.
Mass Spectrometry: The mass spectrum of 2-(2-Bromo-3-methylbutanamido)acetic acid will exhibit a characteristic isotopic pattern for bromine (approximately equal intensity peaks for M and M+2).[6] This provides a clear diagnostic feature absent in standard valine derivatives.
Synthesis Strategies: A Tale of Two Chemistries
The synthetic routes to these derivatives reflect their intended applications. Standard derivatives are typically prepared through straightforward acylation, while the synthesis of the bromo-derivative requires the introduction of a reactive halogen.
Synthesis of Standard Valine Derivatives
N-acetyl-L-valine: This derivative is readily synthesized by the acetylation of L-valine using acetic anhydride in a suitable solvent like glacial acetic acid.[3] The reaction is typically high-yielding and the product can be purified by crystallization.
N-Boc-L-valine: The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting L-valine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[2] This method is a cornerstone of solid-phase peptide synthesis (SPPS).[2]
Proposed Synthesis of 2-(2-Bromo-3-methylbutanamido)acetic acid
A plausible synthetic route to 2-(2-Bromo-3-methylbutanamido)acetic acid involves a two-step process, starting with the synthesis of the N-bromoacetylated valine precursor, followed by coupling to glycine (which is equivalent to the "amido)acetic acid" portion).
Caption: Proposed synthetic workflow for 2-(2-Bromo-3-methylbutanamido)acetic acid.
Experimental Protocol: Synthesis of N-bromoacetylated Amino Acids (General Procedure)
This protocol can be adapted for the synthesis of the N-(2-bromo-3-methylbutanoyl)-L-valine intermediate.
Dissolution: Dissolve the starting amino acid (e.g., L-valine) in an appropriate solvent, such as a mixture of dioxane and water.
Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate, to maintain a slightly alkaline pH.
Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetic anhydride in the same solvent to the cooled amino acid solution with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Reactivity and Applications
The defining difference between 2-(2-Bromo-3-methylbutanamido)acetic acid and standard valine derivatives is the electrophilic nature of the α-bromoacetyl group. This moiety is a potent alkylating agent, highly reactive towards nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine residues in proteins).[7][8]
Caption: Comparative reactivity profiles.
This enhanced reactivity opens up a range of applications not accessible to standard valine derivatives:
Bioconjugation: The bromoacetyl group can be used to covalently attach the valine derivative to proteins, peptides, or other biomolecules containing free sulfhydryl groups.[7] This is valuable for creating probes, targeted drug delivery systems, or for studying protein-protein interactions.
Enzyme Inhibition: As an alkylating agent, 2-(2-Bromo-3-methylbutanamido)acetic acid has the potential to act as an irreversible enzyme inhibitor by covalently modifying a nucleophilic residue in the active site of a target enzyme.[9]
Cross-linking: Molecules containing a bromoacetyl group can be used to cross-link different parts of a protein or to link different proteins together, providing structural information.[10]
In contrast, standard valine derivatives are primarily used in applications where chemical stability is desired:
Peptide Synthesis: Boc-L-valine is a cornerstone of solid-phase peptide synthesis, where the Boc group protects the N-terminus during peptide bond formation and is then selectively removed under acidic conditions.[2]
Metabolic Studies: N-acetylated amino acids are sometimes used in metabolic studies as they can have different transport and metabolic fates compared to their unmodified counterparts.[11]
Chiral Ligands: N-acetyl-L-valine can be used as a chiral ligand in asymmetric catalysis.[3]
Biological Activity: A Focus on Cytotoxicity
The introduction of a reactive alkylating group is expected to significantly impact the biological activity of the valine derivative, most notably its cytotoxicity. Alkylating agents are known to be cytotoxic as they can react with and damage important biomolecules like DNA and proteins.[12]
Cytotoxicity Assays:
A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The result is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
Expected Cytotoxicity Profile:
2-(2-Bromo-3-methylbutanamido)acetic acid: Due to its alkylating nature, this compound is predicted to exhibit significant cytotoxicity. The degree of toxicity will depend on its cell permeability and the rate of reaction with intracellular nucleophiles.
N-acetyl-L-valine and N-Boc-L-valine: These standard derivatives are expected to have low cytotoxicity. Studies have shown that N-acetylation of some amino acids can even decrease their toxicity compared to the free amino acid. However, high concentrations of any amino acid derivative can disrupt cellular metabolism and lead to toxicity.[11]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a suitable density and allow the cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds (2-(2-Bromo-3-methylbutanamido)acetic acid, N-acetyl-L-valine, and N-Boc-L-valine) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Enzyme Inhibition: A Mechanistic Comparison
Valine and its derivatives are known to be involved in the regulation of certain enzymes.[15] The different chemical properties of the bromo-derivative and the standard derivatives suggest they will inhibit enzymes through distinct mechanisms.
2-(2-Bromo-3-methylbutanamido)acetic acid (Irreversible Inhibition): As an alkylating agent, this compound is likely to act as an irreversible inhibitor. It would first bind to the enzyme's active site and then form a covalent bond with a nucleophilic amino acid residue, permanently inactivating the enzyme.[9]
N-acetyl-L-valine (Reversible Inhibition): If this compound exhibits inhibitory activity, it is likely to be a reversible inhibitor, most probably a competitive inhibitor. It would bind non-covalently to the active site and compete with the natural substrate.[9]
Kinetic Analysis of Enzyme Inhibition:
The mechanism of enzyme inhibition can be elucidated by studying the enzyme's kinetics in the presence of the inhibitor. This is typically done by measuring the initial reaction velocity at different substrate concentrations and a fixed inhibitor concentration. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[16]
Caption: Workflow for determining the mechanism of enzyme inhibition.
The Lineweaver-Burk plots for different types of inhibition have characteristic patterns:
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax).
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km).
Uncompetitive Inhibition: The lines will be parallel.
For an irreversible inhibitor, the apparent Vmax will decrease with increasing inhibitor concentration, while the Km may or may not change, depending on the mechanism.
Conclusion: Choosing the Right Derivative for Your Research
The choice between 2-(2-Bromo-3-methylbutanamido)acetic acid and standard valine derivatives is fundamentally a choice between a reactive, electrophilic probe and stable, well-characterized building blocks.
Covalent labeling of proteins and other biomolecules.
Development of irreversible enzyme inhibitors.
Chemical cross-linking studies.
Choose standard valine derivatives (N-acetyl-L-valine, N-Boc-L-valine) for:
Solid-phase peptide synthesis.
Asymmetric catalysis.
Metabolic studies requiring a stable derivative.
As a non-reactive control in experiments with the bromo-derivative.
By understanding the distinct chemical properties and potential applications of these compounds, researchers can select the most appropriate tool to advance their scientific investigations. This guide provides a solid foundation for these decisions, supported by established chemical principles and detailed experimental protocols.
References
Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
BenchChem. (2025). Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine.
BenchChem. (2025). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical biochemistry, 177(2), 373–377.
ResearchGate. (n.d.). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction...
BenchChem. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
Bièche, I., Lerebours, F., Tozlu, S., Espie, M., Marty, M., & Lidereau, R. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
LibreTexts. (2025). 8: Inhibitors.
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine.
BOC Sciences. (n.d.).
Jantawong, K., et al. (2019). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of Medicinal and Applied Sciences.
BOC Sciences. (n.d.). Valine: Definition, Properties, Structure, Benefits, and Uses.
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
Forsum, E., Brants, H., & Hambraeus, L. (2020). Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth. Frontiers in plant science, 11, 588950.
BenchChem. (2025). determining the IC50 value of Acetylthevetin A in various lung cancer cell lines.
Wikipedia. (n.d.). Enzyme inhibitor.
Science.gov. (n.d.). lines ic50 values: Topics.
Quora. (2023). What makes carbonyl compounds so reactive towards nucleophiles?
BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
PLB Lab Websites. (n.d.).
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Mayr, H., & Ofial, A. R. (2005). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 77(11), 1807-1821.
Greenberg, A., & Liebman, J. F. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of organic chemistry, 77(15), 6435–6442.
García-Molina, F., Muñoz, J. L., & García-Cánovas, F. (2013). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 14(12), 23586–23600.
Maulide, N., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.
ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E).
Yurkovetskiy, A. V., & Gervay-Hague, J. (2003). NMR-based metabolite studies with 15N amino acids. Tetrahedron letters, 44(48), 8759-8762.
Arkat USA. (2009).
D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Chemistry–A European Journal, 14(36), 11284-11295.
Journal of Herbmed Pharmacology. (2026). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort.
BenchChem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research.
MDPI. (2021).
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
bioRxiv.org. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
ResearchGate. (2026). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column.
A Comparative Guide to Elemental Analysis of 2-(2-Bromo-3-methylbutanamido)acetic acid for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-(2-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-(2-Bromo-3-methylbutanamido)acetic acid, a halogenated organic compound with potential therapeutic applications, rigorous analytical scrutiny is paramount. This guide provides an in-depth comparison of elemental analysis standards for this compound, offering field-proven insights into experimental choices and data interpretation for researchers, scientists, and drug development professionals.
The structural integrity and purity of a synthesized compound are fundamental parameters established during its development. Elemental analysis serves as a primary, quantitative technique to confirm the empirical formula of a compound by determining the mass fractions of its constituent elements.[1][2] For 2-(2-Bromo-3-methylbutanamido)acetic acid (Molecular Formula: C₇H₁₂BrNO₃), this analysis provides critical data to support its identity and purity profile.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which experimental results are compared.
Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds.[3] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂).[3][4] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[1][2]
For halogenated compounds like 2-(2-Bromo-3-methylbutanamido)acetic acid, specific modifications to the standard CHN analysis are necessary to capture and quantify the halogen. This is often achieved by incorporating a reagent in the combustion tube packing, such as silver tungstate or silver vanadate, which effectively scrubs the halogen from the gas stream.[5] The bromine content is then typically determined through a separate analysis, often involving combustion followed by titration or ion chromatography.
Experimental Protocol: CHN and Bromine Analysis
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Bromine in a sample of 2-(2-Bromo-3-methylbutanamido)acetic acid.
Instrumentation: Automated CHN Elemental Analyzer and an Oxygen Flask Combustion system with a titrator.
Step-by-Step Methodology for CHN Analysis:
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes the response factors for each element.
Sample Preparation: Accurately weigh 1-2 mg of the dried 2-(2-Bromo-3-methylbutanamido)acetic acid sample into a tin capsule using a microbalance.
Combustion: Place the encapsulated sample into the autosampler of the CHN analyzer. The sample is dropped into a high-temperature furnace (typically 950-1060°C) where it undergoes flash combustion in a stream of pure oxygen.
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, and Br-containing species) are passed through a column packed with reagents to remove interfering elements like bromine.[5][6] The CO₂, H₂O, and N₂ are then separated by gas chromatography and quantified by a thermal conductivity detector.
Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
Step-by-Step Methodology for Bromine Analysis (Schöniger Flask Method):
Sample Preparation: Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper.
Combustion: The filter paper with the sample is placed in a platinum gauze holder, which is then sealed in a thick-walled flask filled with oxygen and an absorbing solution (e.g., a solution of sodium hydroxide and hydrogen peroxide). The sample is ignited, leading to complete combustion. The bromine in the sample is converted to hydrogen bromide, which is then oxidized to bromide ions and absorbed into the solution.
Titration: The bromide ions in the absorbing solution are then determined by potentiometric titration with a standardized silver nitrate solution.
Calculation: The percentage of bromine is calculated from the volume of titrant used, its concentration, and the initial sample weight.
Expected Performance and Data
The validation of analytical procedures is critical to ensure data integrity and is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[7][8][9][10][11] For elemental analysis, the acceptance criteria for accuracy are typically within ±0.4% of the theoretical value.
Table 2: Representative Experimental Data for Elemental Analysis of 2-(2-Bromo-3-methylbutanamido)acetic acid
Element
Theoretical Value (%)
Experimental Result (%)
Deviation (%)
Carbon (C)
35.31
35.21
-0.10
Hydrogen (H)
5.08
5.15
+0.07
Nitrogen (N)
5.88
5.81
-0.07
Bromine (Br)
33.56
33.70
+0.14
The experimental data presented in Table 2 falls well within the accepted deviation, providing strong evidence for the compound's elemental composition and purity.
While combustion analysis is a direct and robust method for C, H, and N, alternative techniques can be employed, particularly for heteroatoms like bromine. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful technique for elemental analysis that offers high sensitivity and the ability to measure multiple elements simultaneously.[4][12]
For the analysis of 2-(2-Bromo-3-methylbutanamido)acetic acid, the sample must first be digested to liberate the bromine in an ionic form. This is typically achieved through microwave-assisted acid digestion or combustion in a closed vessel.
Experimental Protocol: Bromine Analysis by ICP-OES
Objective: To quantitatively determine the percentage of Bromine in a sample of 2-(2-Bromo-3-methylbutanamido)acetic acid using ICP-OES.
Sample Digestion: Accurately weigh a larger sample (e.g., 50-100 mg) and digest it using a suitable method, such as microwave-assisted digestion with nitric acid, to bring the bromine into a solution.
Instrument Calibration: Calibrate the ICP-OES instrument with a series of certified bromine standards of known concentrations to generate a calibration curve.
Sample Analysis: Introduce the digested sample solution into the ICP-OES. The high-temperature plasma excites the bromine atoms, which then emit light at characteristic wavelengths.
Detection and Quantification: The intensity of the emitted light is measured by a detector, and the concentration of bromine in the sample is determined by comparing the emission intensity to the calibration curve.
Calculation: The percentage of bromine in the original solid sample is calculated based on the concentration in the solution, the final volume of the solution, and the initial sample weight.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the elements of interest, the required sensitivity, sample throughput, and available instrumentation.[12]
Table 3: Comparison of Combustion Analysis and ICP-OES for Halogenated Compound Analysis
Feature
Combustion Analysis
ICP-OES
Primary Application
C, H, N, S analysis in organic compounds. Halogens require special handling.
Trace to major element analysis, particularly for metals and some non-metals.
Sample Preparation
Minimal; direct analysis of solid samples.
Requires sample digestion or dissolution.
Sensitivity
Percent level.
Parts per million (ppm) to percent level.
Accuracy
High for major elements (typically ±0.4%).
High, dependent on complete digestion and calibration.
Throughput
High for automated CHN analyzers.
Moderate, limited by digestion time.
Cost
Lower initial instrument cost.
Higher initial instrument cost.
Strengths
Direct, rapid, and accurate for bulk elemental composition.
High sensitivity, multi-element capability.
Limitations
Indirect for halogens; requires separate analysis.
Indirect method requiring sample decomposition, which can be a source of error.
Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for elemental analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflows for elemental analysis.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the routine confirmation of the elemental composition of 2-(2-Bromo-3-methylbutanamido)acetic acid in a drug development setting, combustion-based analysis remains the most direct, efficient, and cost-effective method. Its high precision and accuracy for carbon, hydrogen, and nitrogen, coupled with a well-established method like Schöniger flask combustion and titration for bromine, provide a self-validating system for verifying the empirical formula.
ICP-OES serves as a powerful alternative, particularly when lower detection limits are required or if a broader screen for other elemental impurities is necessary. However, the indirect nature of the analysis, which requires complete sample digestion, introduces additional steps and potential sources of error that must be carefully controlled and validated.
Ultimately, the choice of methodology should be guided by the specific analytical objective, as defined in the Analytical Target Profile (ATP), and must be validated in accordance with ICH guidelines to ensure data of the highest integrity.[9]
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
Wikipedia. (n.d.). Elemental analysis.
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
European Medicines Agency. (2026, February 20). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
Weizmann Institute of Science. (n.d.). Elemental analysis.
WH Labs. (n.d.). Understanding ASTM Testing: Standards, Procedures, and Materials.
Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
[1][2][3] Executive Summary & Hazard Characterization 2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-Bromo-3-methylbutyryl)glycine) represents a specific class of -haloamide intermediates often used in pep...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Hazard Characterization
2-(2-Bromo-3-methylbutanamido)acetic acid (also known as N-(2-Bromo-3-methylbutyryl)glycine) represents a specific class of
-haloamide intermediates often used in peptide synthesis or peptidomimetic drug development.[1][2]
Unlike standard organic acids, the presence of the
-bromo carbonyl moiety renders this compound a potent electrophile .[1][2] In biological systems, this functionality acts as an alkylating agent, capable of modifying nucleophilic residues (cysteine, histidine).[1][3] In a waste stream, this reactivity poses significant compatibility risks.[1][3]
Critical Hazard Profile:
Primary Hazard:Skin/Eye Corrosive (Category 1B) and Sensitizer .[1][2]
Secondary Hazard:Lachrymator (potential, typical of
); hydrolyzes in strong base to release bromide and potential toxic byproducts.[1][2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves may offer insufficient break-through time protection against halogenated alkylating agents in solution.[1][2] The following PPE hierarchy is required for handling waste streams containing this compound.
Required for handling concentrated solutions or spills.[1][2] Halogenated organics permeate nitrile rapidly.[1][2]
Eye Protection
Chemical Splash Goggles
Face shield required if pouring >500 mL liquid waste.[1][2]
Respiratory
Fume Hood (Face Velocity >100 fpm)
Prevents inhalation of dust or volatile hydrolysis byproducts.[1][2]
Body
Lab Coat (Buttoned) + Apron
Impervious apron recommended for liquid waste consolidation.[1][2]
Waste Stream Segregation Logic
The Core Directive: Do NOT commingle this compound with general organic solvents, specifically those containing nucleophiles (e.g., amines, pyridines) or strong bases.[1][3]
Why Segregation is Non-Negotiable
Mixing an
-bromoamide with waste streams containing amines (e.g., waste triethylamine or piperidine) will trigger an uncontrolled exothermic alkylation reaction.[1][2][3] This can pressurize waste containers and generate hazardous quaternary ammonium salts.[2]
pH Check: Verify the pH of the solution.[1][2] If pH > 10, STOP . High pH can cause rapid hydrolysis.[1][2] Adjust to pH 4–7 using dilute HCl or Acetic Acid before disposal.[1][2]
Solvent Compatibility: Ensure the carrier solvent is Halogenated (DCM) or non-reactive Organic (Ethyl Acetate).[1][2]
Accumulation:
Pour into a dedicated "Halogenated Waste" carboy.[1][2]
Do not fill >90% to allow for thermal expansion.[1][2]
Secondary Containment: Store the carboy in a polyethylene tub separate from "Basic Organic Waste."
Spill Contingency & Quenching[1][4][5]
In the event of a spill, simple absorption is insufficient due to the alkylating nature of the compound. Chemical deactivation (quenching) is required.[1][2]
Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromide in a controlled reaction, converting the toxic alkylator into a water-soluble, non-toxic thiosulfate adduct.[1][3]
Spill Protocol:
Evacuate the immediate area if dust is airborne.[1][2]
Dispose as hazardous waste (do not flush down drain).
Operational Workflow Diagram
The following decision tree illustrates the logic flow for categorizing and disposing of this material.
Figure 1: Decision logic for the segregation and packaging of
-bromoamide waste, emphasizing pH control and amine separation.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][4]
Complete Handling Protocol: Personal Protective Equipment for 2-(2-Bromo-3-methylbutanamido)acetic acid
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(2-Bromo-3-methylbutanamido)acetic acid. As a bifunctional molecule containing both a corro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(2-Bromo-3-methylbutanamido)acetic acid. As a bifunctional molecule containing both a corrosive carboxylic acid and a reactive alpha-bromo amide, this compound requires stringent handling procedures to mitigate risks. This document is intended for researchers, chemists, and drug development professionals.
Hazard Profile and Risk Assessment
Alpha-Bromo Amide Moiety : This functional group is the primary source of concern. Alpha-halo amides are reactive alkylating agents.[1][2] The bromine atom at the alpha position creates an electrophilic carbon center, making the molecule susceptible to reaction with biological nucleophiles, such as DNA and proteins. This imparts potential toxicity and mutagenicity. Analogs like Bromoacetic acid are fatal if swallowed and toxic in contact with skin.[3] Many similar compounds, such as methyl bromoacetate, are lachrymators, causing severe eye irritation and tearing.[4]
Carboxylic Acid Moiety : The acetic acid portion of the molecule renders it acidic and corrosive.[5] Direct contact can cause severe skin burns and eye damage.[6][7] Inhalation of dust or aerosols can lead to respiratory tract irritation.[7]
Table 1: Hazard Summary and Mandatory PPE
Hazard Classification
Potential Effects
Required Engineering Controls & PPE
Acute Toxicity / Alkylating Agent
Toxic if swallowed, inhaled, or absorbed through skin. Potential mutagen.
Certified Chemical Fume Hood, Double Gloves (Nitrile/Neoprene), Chemical-Resistant Gown, Safety Goggles & Face Shield.
Corrosive
Causes severe skin burns and eye damage.
Chemical Fume Hood, Acid-Resistant Gloves, Lab Coat/Gown, Safety Goggles & Face Shield.
| Irritant / Lachrymator | Causes severe eye irritation (tearing) and respiratory tract irritation. | Certified Chemical Fume Hood, Safety Goggles & Face Shield. |
Core PPE Protocol: A Head-to-Toe Approach
Given the compound's high potential for harm, a multi-layered PPE strategy is mandatory. Relying on a single line of defense is insufficient.
Hand Protection: The First Line of Defense
Due to the compound's corrosive nature and its classification as a reactive alkylating agent, double-gloving is mandatory .
Inner Glove : Standard nitrile examination glove.
Outer Glove : A thicker, chemical-resistant nitrile or neoprene glove.
Rationale : The outer glove provides the primary chemical barrier. The inner glove offers protection during the doffing (removal) of the contaminated outer glove. PVC gloves are not recommended as they offer poor protection against many chemicals.[8]
Protocol : Change outer gloves every 60 minutes or immediately upon known or suspected contact.[8] Never wear gloves outside of the laboratory area.
Body Protection
A standard cotton lab coat is insufficient. A poly-coated, disposable gown that closes in the back is required.[9] This provides a superior barrier against splashes of corrosive and toxic materials. The gown should have long sleeves with tight-fitting elastic or knit cuffs.
Eye and Face Protection
The lachrymatory and corrosive properties of this compound demand robust protection.
Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.
Mandatory for Splash Risks : When handling more than a few milligrams, or during any liquid transfer, a full-face shield must be worn over chemical splash goggles .[9][10] Eyeglasses or safety glasses with side shields do not provide adequate protection.[10]
Respiratory Protection
All handling of 2-(2-Bromo-3-methylbutanamido)acetic acid, including weighing of the solid, must be performed inside a certified chemical fume hood .[6][11] This is the primary engineering control to prevent inhalation of powders or potential vapors. If, for any reason, work must be conducted outside a fume hood where aerosol or dust generation is possible, a NIOSH-certified N95 respirator is the minimum requirement.[9]
Operational Workflow: Safe Handling from Start to Finish
The following diagram and steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling and Experiment Lifecycle Diagram.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On):
Don inner nitrile gloves.
Don chemical-resistant gown, ensuring full coverage.
Don outer chemical-resistant gloves, pulling the cuffs over the sleeves of the gown.
Don chemical splash goggles.
Don the full-face shield over the goggles.
Doffing (Taking Off):
Remove outer gloves, peeling them off so they turn inside out. Dispose of them in the designated halogenated waste container.
Remove the face shield and goggles.
Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it.
Remove inner gloves, again turning them inside out.
Wash hands thoroughly with soap and water.
Emergency Preparedness: Spills and Exposures
Skin Contact:
Immediately go to the nearest safety shower.
Remove all contaminated clothing while under the shower.
Flush the affected area with copious amounts of water for at least 15 minutes.[5]
Seek immediate medical attention.
Eye Contact:
Immediately use an eyewash station.
Hold eyelids open and flush with water for at least 15 minutes.[12]
Remove contact lenses if present and easy to do.
Seek immediate medical attention.
Spill Management:
Minor Spill (in fume hood): Absorb with a chemical spill absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Carefully scoop the absorbed material into a designated halogenated waste container.
Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal Plan
All waste generated from handling 2-(2-Bromo-3-methylbutanamido)acetic acid is considered hazardous.
Waste Segregation : This compound is a halogenated organic substance. All contaminated materials (gloves, gowns, absorbent material, excess reagent) and solutions must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [13][14] Do not mix with non-halogenated waste streams.
Container Management : Waste containers must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[11][13]
Final Disposal : Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[11] High-temperature incineration is often required for halogenated compounds.[15]
References
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/default.html]
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0000.html]
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/chemical-hazards]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2005-149/default.html]
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [URL: https://www.iafc.org/topics-and-tools/resources/resource/niosh-pocket-guide-to-chemical-hazards]
Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://ehrs.temple.
Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility, University of Washington. [URL: https://www.wnf.washington.edu/docs/procedures/SOP_OrganicAcids.pdf]
Organic Acids Chemical Storage Sheet. University of Waterloo Safety Office. [URL: https://uwaterloo.ca/safety-office/sites/ca.safety-office/files/uploads/files/s-22-04_organic_acids_csfs.pdf]
Laboratory Waste Disposal. University of Wollongong. [URL: https://www.uow.edu.au/content/groups/public/@web/@sci/@chem/documents/doc/uow089146.pdf]
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [URL: https://www.ptb.
Laboratory Waste Disposal Handbook. University of Essex. [URL: https://www.essex.ac.
Safety Data Sheet for Acetic Acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/00140/A491-212]
Corrosives Guidance Document. Syracuse University Environmental Health & Safety Services. [URL: https://ehss.syr.edu/wp-content/uploads/2019/07/Corrosives.pdf]
Corrosive Materials. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.
Safe Handling of Corrosive Chemicals. The Chemistry Blog. [URL: https://www.chemistryscl.com/blog/safe-handling-of-corrosive-chemicals/119/]
Safe handling of hazardous drugs. Pol-Bodetto, et al., Current Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576473/]
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [URL: https://www.pppmag.com/article/19]
Safety Data Sheet for Bromoacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/17000]
Personal Protective Equipment - POGO Satellite Manual. Pediatric Oncology Group of Ontario (POGO). [URL: https://www.pogo.ca/satellite-manual/safe-handling-of-hazardous-drugs-and-body-fluids/personal-protective-equipment/]
Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs/]
Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs. Halyard Health. [URL: https://www.halyardhealth.com/docs/asset/pdf/halyard-usp-800-guide.pdf]
Safety Data Sheet for Methyl Bromoacetate-2,2-d2. C/D/N Isotopes. [URL: https://www.cdnisotopes.com/media/msds/d/D-6925.pdf]
Safety Data Sheet for Methyl bromoacetate. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/A10605/]
Safety Data Sheet for Bromoacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/24220/79-08-3]
Identification of reactive toxicants: structure-activity relationships for amides. Schultz, T.W., et al., SAR and QSAR in Environmental Research. [URL: https://pubmed.ncbi.nlm.nih.gov/16845611/]
α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v99p0235]
α-Amido Sulfonium Salts Provide a Platform for Photocatalytic Metal-Free Carbon–Carbon Bond Formation in Amides. G. Laudadio, et al., Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7314227/]
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